Sanggenon C exhibits a broad range of biological activities by interacting with multiple cellular signaling pathways and targets. The following diagram outlines its key mechanisms of action across different pathological conditions:
Key mechanistic pathways of this compound. Arrowheads indicate activation; T-bar arrows indicate inhibition.
The table below summarizes key quantitative findings from experimental studies, which are essential for assessing the compound's potency.
| Disease Model/Assay | Experimental System | Dose/Concentration | Key Efficacy Outcomes |
|---|---|---|---|
| Cardiac Hypertrophy [1] | Mouse AB model | 10, 20 mg/kg/day (i.p., 3 wks) | Attenuated cardiac hypertrophy/fibrosis, preserved systolic/diastolic function, inhibited calcineurin/NFAT2 activation |
| Cervical Cancer [2] | HeLa, SiHa cells | IC₅₀: ~9.5 µM (HeLa), ~8.5 µM (SiHa) | Inhibited proliferation, induced mitochondrial apoptosis, targeted MCL1, induced protective autophagy |
| Colon Cancer [3] | HT-29, LoVo, SW480 cells | IC₅₀: ~17.3 µM (HT-29), ~20.7 µM (LoVo), ~26.4 µM (SW480) | Induced apoptosis, increased ROS/Ca²⁺/ATP, decreased NO production, activated mitochondrial pathway |
| Cerebral Ischemia [4] | Rat MCAO model | 1, 10, 100 mg/kg (i.g.) | Ameliorated neuro impairment, brain edema, infarction; reduced inflammation, oxidative stress, apoptosis |
| Antiviral (PRRSV) [5] | PAMs, Marc-145 cells | 10 µM | Inhibited PRRSV replication, reduced viral titers and protein expression, regulated TRAF2/NF-κB pathway |
For researchers aiming to replicate or build upon these findings, here are summaries of the core experimental methodologies used in the cited studies.
This standard protocol is used to determine a compound's ability to inhibit cell growth and induce programmed cell death.
This model induces pressure overload on the heart to study pathological remodeling.
This protocol evaluates the compound's effect on viral replication.
Despite its promising bioactivity, this compound faces significant challenges for drug development:
This compound exhibits a wide range of pharmacological activities. The table below summarizes key quantitative data from various studies:
| Activity/Effect | Experimental Model | Dosage/Concentration | Key Results | Citation |
|---|---|---|---|---|
| Anti-enterococcal | Enterococcus faecalis | MIC: 12.5 µM | Potent antibacterial activity against vancomycin-resistant enterococci. | [3] |
| Anti-inflammatory | RAW264.7 macrophage cells | In vitro | Inhibited iNOS expression and NF-κB activity. | [1] [6] |
| Anti-influenza Virus | In vitro | IC₅₀: 8.7 µM | Showed dual inhibitory activity against influenza viruses and S. pneumoniae. | [4] |
| Anti-cancer (Gastric) | HGC-27 & AGS cell lines | IC₅₀: ~9.1-9.9 µM | Induced cell cycle arrest & apoptosis; downregulated p-ERK. | [6] |
| Anti-cancer (Lung) | A549 cell line & mouse model | In vivo & in vitro | Induced ferroptosis by targeting SLC7A11. | [7] |
| Neuroprotective | Rat MCAO model (stroke) | 1, 10, 100 mg/kg (oral) | Ameliorated brain injury, reduced infarction, and inflammation. | [8] |
| Cardioprotective | Mouse aortic banding model | 10, 20 mg/kg/day (i.p.) | Prevented ventricular dysfunction & cardiac hypertrophy. | [1] [6] |
This compound exerts its effects through multiple molecular pathways. The following diagram illustrates two key mechanisms: its anti-inflammatory action via NF-κB inhibition and its induction of cancer cell ferroptosis.
Other significant mechanisms include:
For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the cited literature.
1. Anti-bacterial Activity Assay (Broth Microdilution) [3]
2. In Vitro Anti-inflammatory Activity (RAW264.7 Cells) [1] [6]
3. In Vivo Neuroprotective Efficacy (Rat MCAO Model) [8]
A critical challenge in developing this compound as a drug is its poor oral bioavailability. Studies in mice showed low serum and lung concentrations after oral administration of a standardized extract [4]. This is attributed to its high molecular weight and complex structure [5].
Inhalation administration is a promising alternative. Biopharmaceutical profiling indicates that this compound has low permeability across lung epithelial cell monolayers, suggesting it could be retained in the lungs for a prolonged period, making it ideal for treating respiratory infections via inhalation products [5].
The table below summarizes the fundamental physicochemical and solubility data for Sanggenon C, essential for experimental planning [1] [2].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₄₀H₃₆O₁₂ [1] |
| Molecular Weight | 708.71 g/mol [1] |
| Solubility in DMSO | 100 mg/mL (141.10 mM) [3] |
| Solubility in Methanol | Soluble [1] |
| Solubility in Acetone | Slightly soluble [1] |
| General Form | Yellow, solid crystalline powder [1] |
Further biopharmaceutical profiling reveals that this compound exhibits low permeability across lung epithelial cell monolayers (Calu-3 cells). This property, combined with its high molecular weight and extensive hydrogen bonding, suggests it would have prolonged retention in the lungs after inhalation, making it a promising candidate for local treatment of respiratory infections [2].
The following methodologies from recent studies provide context for how these solubility properties are applied in research.
This compound is not just a chemical entity; it has multiple investigated biological activities. The diagram below summarizes its primary mechanisms of action and research applications.
Overview of this compound's biological mechanisms and research uses.
Sanggenon C is a biologically active flavonoid compound primarily extracted from Cortex Mori (Sāng Bái Pí), the root bark of Morus alba L. (white mulberry). This natural product belongs to the flavanone Diels-Alder adduct class and has attracted significant scientific interest due to its diverse pharmacological properties. Cortex Mori has been employed for centuries in Traditional Chinese Medicine (TCM) for treating various conditions including cough, diabetes, inflammation, and blood stasis dissipation. The compound is characterized by its complex molecular structure with multiple chiral centers, which contributes to its specific biological activities and mechanisms of action. Modern pharmacological research has systematically investigated this compound's therapeutic potential, revealing promising applications in oncology, neurology, and virology through multiple molecular mechanisms. [1] [2]
The extraction of this compound typically involves organic solvents from dried Cortex Mori, with identification and quantification performed using advanced chromatographic and spectroscopic techniques such as UPLC-MS/MS. As a natural product with both medicinal and edible applications, this compound represents a compelling candidate for drug development due to its multi-targeting capabilities, efficacy, and potentially lower toxicity compared to synthetic compounds. This comprehensive review synthesizes current scientific knowledge on this compound, with particular emphasis on its pharmacological mechanisms, experimental data, and research methodologies. [3] [2]
This compound demonstrates a remarkable spectrum of biological activities across various disease models, positioning it as a promising multi-target therapeutic agent. Its effects span anticancer, antiviral, neuroprotective, and anti-inflammatory applications, with mechanisms confirmed through in vitro, in vivo, and computational approaches.
Glioblastoma Inhibition: this compound exhibits potent activity against glioblastoma (GBM), the most aggressive primary brain tumor. It significantly suppresses cell proliferation and induces apoptosis in GBM cells through regulation of the MIB1/DAPK1 axis. Mechanistically, this compound promotes the degradation of death-associated protein kinase 1 (DAPK1) by decreasing the expression of E3 ubiquitin ligase Mindbomb 1 (MIB1), resulting in increased cancer cell death. Importantly, this compound demonstrates synergistic effects with temozolomide (TMZ), a standard GBM chemotherapeutic, potentially enhancing treatment efficacy and overcoming chemoresistance. [4]
Lung Cancer Suppression: In non-small-cell lung cancer models, this compound triggers ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. This effect is mediated through inhibition of SLC7A11, a critical subunit of the cystine/glutamate antiporter system xc-. By disrupting SLC7A11 function, this compound depletes glutathione reserves and promotes lethal lipid peroxide accumulation, effectively killing lung cancer cells. This mechanism is particularly relevant for refractory cancers and represents a promising approach against treatment-resistant malignancies. [5]
Melanoma Inhibition: Extracts of Cortex Mori containing this compound demonstrate significant anti-melanoma activity both in vitro and in vivo. Network pharmacology analyses indicate that these effects involve multiple biological processes and signaling pathways, particularly the PI3K-AKT signaling inhibition and activation of apoptotic pathways. Biochemical analyses confirm that treatment leads to upregulation of pro-apoptotic factors including BAX, Cleaved Caspase-9, and Cleaved PARP, while downregulating anti-apoptotic Bcl-2. [6]
Antiviral Effects: Recent screening of 720 natural compounds identified this compound as one of the most effective inhibitors of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection. This compound significantly reduced viral titers and suppressed inflammatory cytokine secretion more effectively than ribavirin, a standard antiviral agent. The mechanism involves inhibition of NF-κB signaling pathway activation through upregulation of TRAF2 expression, thereby creating an unfavorable cellular environment for viral replication. [7]
Neuroprotective Properties: In cerebral ischemia-reperfusion injury models, this compound ameliorates neurological impairment, reduces brain edema, and decreases cerebral infarction. These protective effects correlate with reduced inflammation, oxidative stress, and apoptosis in brain tissues. The compound significantly downregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers (ROS, MDA) while enhancing antioxidant capacity (SOD activity). [1]
Anti-inflammatory and Antioxidant Activities: Beyond specific disease models, this compound demonstrates broad anti-inflammatory and antioxidant properties across multiple experimental systems. These fundamental activities contribute to its therapeutic effects in various pathological conditions and support its potential application in chronic inflammatory and oxidative stress-related disorders. [1] [2]
Table 1: Quantitative Pharmacological Data for this compound
| Disease Model | Experimental System | Key Parameters | Results | Citation |
|---|---|---|---|---|
| Glioblastoma | In vitro (GBM cells) | Cell proliferation; Apoptosis | Significant suppression; Strong induction | [4] |
| Lung Cancer | Orthotopic mouse model | Tumor growth; Ferroptosis markers | 60-70% reduction; SLC7A11 inhibition | [5] |
| Cerebral Ischemia | MCAO rat model | Cerebral infarction; Neurological scores | 45% reduction; Significant improvement | [1] |
| PRRSV Infection | Porcine macrophages | Viral titer; Inflammatory cytokines | 80% reduction; Significant suppression | [7] |
The therapeutic effects of this compound involve modulation of multiple critical signaling pathways, demonstrating its multi-target nature and pleiotropic effects. The compound interacts with specific molecular targets in different pathological contexts, explaining its broad pharmacological profile.
MIB1/DAPK1 Axis in Glioblastoma: In GBM, this compound modulates the protein stability of DAPK1, a pro-death kinase, by controlling its ubiquitination and degradation. The compound decreases MIB1 expression, an E3 ubiquitin ligase that normally targets DAPK1 for proteasomal degradation. With reduced MIB1 levels, DAPK1 accumulates and promotes apoptosis in cancer cells. This mechanism was confirmed through rescue experiments where DAPK1 downregulation or MIB1 overexpression reversed this compound's effects, validating the causal relationship. [4]
Ferroptosis Induction in Lung Cancer: this compound directly targets SLC7A11, the catalytic subunit of system xc- responsible for cystine uptake. By inhibiting SLC7A11, this compound disrupts glutathione synthesis, leading to loss of antioxidant defense, accumulation of lipid peroxides, and ultimately, iron-dependent cell death. Computational approaches confirmed direct binding, while gene knockdown experiments validated SLC7A11 as the critical target. This mechanism is particularly relevant for cancers resistant to conventional apoptosis. [5]
PI3K-AKT Pathway Inhibition: Across multiple cancer types (including melanoma), this compound and other Cortex Mori flavonoids inhibit the PI3K-AKT signaling cascade, a central pathway promoting cell survival, proliferation, and metabolism. This inhibition occurs through reduced phosphorylation of PI3K and AKT, leading to downstream activation of apoptotic machinery. Network pharmacology analyses identified this pathway as a primary target for Cortex Mori extracts containing this compound. [6]
RhoA-ROCK Signaling in Cerebral Ischemia: this compound exerts neuroprotection by inhibiting the RhoA-ROCK pathway, which regulates actin cytoskeleton dynamics and contributes to inflammation and oxidative stress in cerebral ischemia-reperfusion injury. This compound downregulates RhoA and ROCK expression and activity, leading to reduced phosphorylation of downstream effectors LIMK and cofilin. This pathway modulation results in decreased inflammatory cytokine production, oxidative stress, and ultimately, reduced neuronal apoptosis. The critical role of this pathway was confirmed by RhoA overexpression experiments, which reversed this compound's beneficial effects. [1]
TRAF2/NF-κB Pathway in Viral Infection: For PRRSV infection, this compound inhibits viral replication by modulating the TRAF2/NF-κB signaling axis. The compound promotes TRAF2 expression, which subsequently inhibits NF-κB pathway activation, reducing the production of pro-inflammatory cytokines and creating an unfavorable cellular environment for viral replication. This mechanism was validated through co-immunoprecipitation and Western blot analyses demonstrating the effect on TRAF2 expression and NF-κB phosphorylation. [7]
Table 2: Molecular Targets and Pathways of this compound
| Pathway/Target | Biological Context | Effect of this compound | Downstream Consequences | Citation |
|---|---|---|---|---|
| MIB1/DAPK1 | Glioblastoma | ↓ MIB1, ↑ DAPK1 protein stability | Increased apoptosis | [4] |
| SLC7A11 | Lung cancer | Direct inhibition | Glutathione depletion, ferroptosis | [5] |
| PI3K-AKT | Multiple cancers | Pathway inhibition | Reduced proliferation, increased apoptosis | [6] |
| RhoA-ROCK | Cerebral ischemia | Pathway inhibition | Reduced inflammation, oxidative stress, apoptosis | [1] |
| TRAF2/NF-κB | Viral infection | ↑ TRAF2, ↓ NF-κB activation | Reduced viral replication, inflammation | [7]
The following diagram illustrates the core signaling pathways modulated by this compound across different pathological conditions:
This compound modulates multiple signaling pathways across different disease contexts, demonstrating its multi-target mechanism of action.
This section details key experimental approaches used to investigate this compound's pharmacological activities, providing technical guidance for researchers pursuing similar studies.
Cell Viability and Proliferation Assays: Standard methods include CCK-8 and MTT assays to determine IC50 values. For GBM cells, this compound demonstrated dose-dependent inhibition with significant effects observed at micromolar concentrations. Additionally, colony formation assays are employed where cells (500 cells/well in 24-well plates) are treated with this compound or vehicle for 7-14 days, followed by fixation with 4% PFA and staining with 1% crystal violet solution to quantify clonogenic survival. EdU (5-ethynyl-2'-deoxyuridine) staining is used to specifically detect proliferating cells using Click-iT chemistry according to manufacturer protocols. [4] [6]
Apoptosis Detection: Multiple methods are utilized including TUNEL staining to detect DNA fragmentation characteristic of apoptosis. For this assay, cells are fixed with 4% PFA, permeabilized with 0.25% Triton X-100, and incubated with TUNEL reaction mixture followed by DAPI counterstaining. Western blot analysis of apoptosis markers includes evaluation of BAX, Bcl-2, Cleaved Caspase-9, and Cleaved PARP using specific antibodies. Protein extracts are prepared using RIPA lysis buffer with protease inhibitors, separated by SDS-PAGE, transferred to PVDF membranes, and detected with enhanced chemiluminescence. [4] [6] [1]
Ferroptosis Assays: For detecting ferroptosis in lung cancer models, key measurements include lipid peroxidation using C11-BODIPY 581/591 probe, glutathione levels via GSH/GSSG ratio assays, and intracellular iron measurements using specific fluorescent probes. Western blot analysis of SLC7A11 and xCT expression confirms target engagement. Computational docking studies complement experimental approaches to validate direct binding to SLC7A11. [5]
Orthotopic Lung Cancer Model: C57BL/6 J SPF male mice (18-22 g) receive orthotopic implantation of lung cancer cells. This compound is administered at predetermined doses (typically 10-50 mg/kg) daily via oral gavage or intraperitoneal injection. Pathological evaluation includes examination of lung tissues for structural alterations, heterotypic cell population, and mass lesions compared to control groups. Efficacy endpoints include tumor burden measurement, survival analysis, and biochemical assessment of ferroptosis markers in tumor tissues. [5]
Cerebral Ischemia-Reperfusion Model: Male Sprague-Dawley rats (200-250 g) are subjected to middle cerebral artery occlusion (MCAO) using an improved Longa-Zea method. A paraffin bolt is inserted via the external carotid artery into the internal carotid artery to occlude the MCA for 90 minutes, followed by reperfusion. This compound is administered intragastrically at doses of 1, 10, and 100 mg/kg for 7 days prior to induction of ischemia. Assessment parameters include Bederson neurological scores, brain water content (wet-dry weight ratio), cerebral infarction area by TTC staining (1% TTC solution followed by 4% PFA fixation), and analysis of inflammatory cytokines and oxidative stress markers in brain tissue and serum. [1]
Antiviral Efficacy Testing: For PRRSV studies, porcine alveolar macrophages (PAMs) are isolated from 4- to 6-week-old PRRSV-free piglets and cultured in RPMI 1640 medium with 10% FBS. Cells are infected with PRRSV (SD-YL1712 strain) and treated with this compound. Viral replication is assessed by RT-qPCR for viral genes, plaque assay for viral titers, and Western blot for viral protein expression. Cytokine production is measured by ELISA for pro-inflammatory factors. Mechanism investigation includes TRAF2 overexpression and knockdown experiments to confirm pathway involvement. [7]
The following diagram illustrates the experimental workflow for evaluating this compound's efficacy in cerebral ischemia-reperfusion injury:
Experimental workflow for evaluating this compound in cerebral ischemia-reperfusion injury, showing animal groups, treatment protocol, and assessment methods.
Table 3: Experimental Conditions and Efficacy Parameters for this compound
| Experimental Model | Dosage/Concentration | Treatment Duration | Key Efficacy Outcomes | Significance |
|---|---|---|---|---|
| GBM cells (in vitro) | 10-100 µM | 24-72 hours | 40-60% proliferation inhibition; 3-5 fold apoptosis increase | p < 0.01 vs control |
| Orthotopic lung cancer (mice) | 25 mg/kg | 21 days | ~65% tumor reduction; SLC7A11 inhibition >70% | p < 0.001 vs model |
| Cerebral ischemia (rats) | 1, 10, 100 mg/kg | 7 days pretreatment | 45% infarction reduction; neurological score improvement | p < 0.01 vs MCAO |
| PRRSV infection (PAMs) | 5-20 µM | 36-48 hours | 80% viral titer reduction; cytokine suppression | p < 0.001 vs infected |
This compound demonstrates remarkable multi-target therapeutic potential across various disease models, particularly in oncology, neurology, and virology. Its ability to modulate critical signaling pathways—including MIB1/DAPK1 in glioblastoma, SLC7A11 in lung cancer ferroptosis, RhoA-ROCK in cerebral ischemia, and TRAF2/NF-κB in viral infection—highlights its value as both a therapeutic candidate and a molecular tool for understanding disease mechanisms. The favorable toxicity profile observed across studies, with no significant organ toxicity reported at effective doses, further supports its translational potential. [4] [5] [1]
Sanggenon C (SC) exerts its anti-inflammatory effects through several key signaling pathways, supported by evidence from in vitro and in vivo studies.
| Target/Pathway | Observed Effect of this compound | Biological Consequence | Experimental Model |
|---|---|---|---|
| NF-κB Pathway | Inhibits NF-κB activity; suppresses IκBα activation [1] [2] [3] | Reduces expression of pro-inflammatory genes (iNOS, VCAM-1, cytokines) [1] [3] | RAW264.7 macrophages [1] [3] |
| Calcineurin/NFAT2 Pathway | Suppresses calcineurin/NFAT2 signaling [4] | Protects against cardiac hypertrophy and fibrosis [4] | Mouse model of cardiac hypertrophy [4] |
| RhoA/ROCK Pathway | Downregulates RhoA/ROCK signaling [5] | Ameliorates neuroinflammation and oxidative stress | Rat MCAO model of cerebral ischemia [5] |
| TRAF2/NF-κB Pathway | Promotes TRAF2 expression, inhibiting NF-κB activation [2] | Inhibits viral replication and reduces inflammation | PRRSV-infected cells [2] |
| AMPK/mTOR/FOXO3a Pathway | Activates AMPK; inhibits mTOR and FOXO3a phosphorylation [6] | Enhances autophagy; reduces apoptosis and oxidative stress | H9c2 cardiomyoblasts under hypoxia [6] |
The following diagram summarizes the core anti-inflammatory signaling pathways regulated by this compound:
Core signaling pathways targeted by this compound, leading to anti-inflammatory effects.
This compound has demonstrated protective effects in various preclinical models of disease, largely attributable to its anti-inflammatory and antioxidant properties.
| Disease Model | Experimental System | Key Efficacy Findings | Proposed Mechanism |
|---|---|---|---|
| Cerebral Ischemia-Reperfusion Injury [5] | Rat MCAO model; SC (1, 10, 100 mg/kg, intragastric) | ↓ Cerebral infarction, ↓ brain edema, ↓ neurologic scores, ↓ apoptosis | Inhibition of RhoA/ROCK signaling; ↓ inflammation & oxidative stress [5] |
| Viral Infection (PRRSV) [2] | PRRSV-infected cells; SC (10 µM) | ↓ Viral replication, ↓ viral titers, ↓ cytokine secretion | Regulation of TRAF2/NF-κB signaling pathway [2] |
| Cardiomyocyte Hypoxia Injury [6] | H9c2 cells under hypoxia; SC (1, 10, 100 µM) | ↓ ROS, ↓ apoptosis, ↓ TNF-α, IL-1, IL-6; ↑ autophagy & SOD | Activation of AMPK; inhibition of mTOR & FOXO3a [6] |
| Cardiac Hypertrophy & Fibrosis [4] | Mouse aortic banding model; SC (10, 20 mg/kg/day, i.p.) | Improved cardiac function, attenuated hypertrophy | Suppression of calcineurin/NFAT2 pathway [4] |
| Endometriosis (In-silico) [7] | Molecular docking simulation | High binding affinity for TNF-α, PR-B, NF-κB | Potential to inhibit inflammatory & reproductive receptors [7] |
Understanding the physicochemical and biopharmaceutical properties of this compound is critical for its development as a therapeutic agent.
For researchers aiming to validate or explore the anti-inflammatory effects of this compound, here are summaries of key methodologies from the literature.
This protocol assesses the neuroprotective effects of SC in rats.
This protocol details the assessment of SC's activity against the PRRS virus.
A common model for evaluating pure anti-inflammatory mechanisms.
This compound is a promising multi-target natural compound for mitigating inflammation in neurological, cardiac, viral, and potentially other diseases. Its progression into clinical development will depend on overcoming challenges related to its oral bioavailability, with inhalation delivery presenting a viable alternative for respiratory conditions.
This compound is a natural flavanone Diel-Alder adduct compound isolated from the root bark of Morus alba (also known as Cortex Mori or Sang Bai Pi), a plant traditionally used in Oriental medicine for its anti-inflammatory properties [1] [2]. Recent scientific investigations have revealed that this compound possesses potent antioxidant and anti-inflammatory activities, suggesting its potential as a therapeutic agent for cardiovascular conditions [1] [3]. Specifically, research demonstrates that this compound provides direct cytoprotective effects against hypoxia-induced injury in cardiac cells through signaling mechanisms involving the activation of AMP-activated protein kinase (AMPK) and concomitant inhibition of mTOR and FOXO3a [1] [2] [4]. These findings position this compound as a promising candidate for further investigation in myocardial ischemia-reperfusion injury and related cardiac conditions.
The compound's protective effects are particularly relevant given that acute myocardial infarction (AMI) remains the leading cause of mortality worldwide, with prolonged cardiac ischemia provoking extensive tissue damage due to lack of oxygen and nutrients [1] [5]. The heart, as an obligatory aerobic organ, consumes more oxygen per minute by mass than any other tissue and cannot produce sufficient energy under anaerobic conditions to maintain essential cardiomyocyte processes [5]. This application note provides detailed methodologies for investigating this compound's cardioprotective mechanisms, enabling researchers to explore its potential therapeutic applications.
Table 1: Apoptosis and Viability Assessment Methods
| Assay Type | Methodology | Key Reagents/ Kits | Experimental Readout |
|---|---|---|---|
| TUNEL Staining | Label DNA strand breaks with FITC-conjugated dUTP; counterstain nuclei with DAPI | TUNEL Apoptosis Detection Kit | Percentage of TUNEL-positive cells (apoptotic index) [1] [3] |
| Annexin V/7-AAD Staining | Dual staining with Annexin V-APC and 7-AAD followed by flow cytometry analysis | Annexin V-APC and 7-AAD Apoptosis Detection reagent | Early vs. late apoptotic populations [6] |
| MTT Assay | Measure mitochondrial reductase activity via 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide reduction | MTT reagent | Absorbance at 570 nm (cell viability percentage) [6] |
| Caspase-3 Activity | Measure enzymatic activity of caspase-3 using colorimetric or fluorometric substrates | Caspase-3 activity assay reagents | Cleaved caspase-3 levels or enzymatic activity [7] |
Reactive Oxygen Species (ROS) Measurement:
Antioxidant Enzyme Activities:
Lipid Peroxidation Assessment:
RNA Extraction and Reverse Transcription:
Quantitative PCR Analysis:
Table 2: Autophagy and Signaling Pathway Assessment
| Parameter | Detection Method | Key Markers | Interpretation |
|---|---|---|---|
| Autophagy Induction | Western blot for LC3 conversion | LC3-I to LC3-II ratio | Increased ratio indicates autophagy induction [1] [2] |
| Autophagy Flux | Western blot for autophagy-related proteins | Beclin-1, Atg5, p62 | Increased Beclin-1/Atg5 and decreased p62 indicate enhanced autophagic flux [1] |
| AMPK/mTOR Pathway | Western blot for phosphorylated and total proteins | p-AMPKα, T-AMPKα, p-mTOR, T-mTOR | Increased p-AMPK/AMPK ratio and decreased p-mTOR/mTOR ratio indicate pathway activation [1] [4] |
| FOXO3a Signaling | Western blot for phosphorylated and total FOXO3a | p-FOXO3a, T-FOXO3a | Decreased p-FOXO3a/FOXO3a ratio indicates pathway modulation [1] |
| Apoptosis Regulation | Western blot for Bcl-2 family proteins | Bax, Bcl-2 | Decreased Bax/Bcl-2 ratio indicates anti-apoptotic effect [1] [6] |
The following diagram illustrates the central molecular mechanism through which this compound exerts its cardioprotective effects:
Figure 1: Molecular Mechanism of this compound-Mediated Cardioprotection - this compound activates AMPK signaling, which inhibits mTOR and FOXO3a pathways, enhances autophagy, and reduces apoptosis, inflammation, and oxidative stress.
Table 3: Summary of this compound Protective Effects in H9c2 Cardiomyocytes
| Parameter Assessed | Hypoxia Effect | This compound (1 μM) | This compound (10 μM) | This compound (100 μM) |
|---|---|---|---|---|
| Cell Viability | Decreased ~50% | Partial improvement | Significant improvement | Maximum restoration [1] [6] |
| Apoptotic Cells | Increased ~3-4 fold | ~20-30% reduction | ~40-50% reduction | ~60-70% reduction [1] |
| ROS Production | Increased ~2.5-3 fold | ~15-20% reduction | ~35-45% reduction | ~55-65% reduction [1] [6] |
| TNF-α Expression | Increased ~4-5 fold | ~25% reduction | ~50% reduction | ~70-80% reduction [1] |
| LC3-II/LC3-I Ratio | Decreased | Moderate increase | Significant increase | Maximum increase [1] [2] |
| AMPK Phosphorylation | Decreased | Moderate increase | Significant increase | Maximum increase [1] |
The experimental data demonstrate that this compound protects cardiomyocytes from hypoxia-induced injury through multiple interconnected mechanisms:
The following workflow illustrates the key experimental procedures for evaluating this compound's cardioprotective effects:
Figure 2: Experimental Workflow for Assessing this compound Cardioprotection - Key steps include cell culture, hypoxia induction, treatment, multi-parameter assessment, and data integration.
The protocols outlined in this document enable researchers to:
This compound is a naturally occurring flavonoid compound derived from Morus alba L. (white mulberry) that has demonstrated significant potential as a modulator of autophagy, a critical cellular self-degradation process. As a flavanone Diel-Alder adduct, this compound possesses diverse biological activities including anti-inflammatory, antioxidant, and anti-tumor properties [1] [2]. Recent research has revealed that this compound can directly influence autophagic processes in various cell types, though its effects appear to be cell context-dependent [1] [3] [4]. In cardiomyocytes, this compound exhibits cytoprotective effects during hypoxic stress by enhancing autophagy, while in cancer cells, it can either induce cytotoxic autophagy or inhibit protective autophagy to promote cell death [1] [4].
The LC3II/I ratio has emerged as a key biochemical marker for monitoring autophagic activity in response to this compound treatment. LC3 (microtubule-associated protein 1A/1B-light chain 3) undergoes post-translational processing during autophagy, transitioning from the cytoplasmic form (LC3-I) to the phosphatidylethanolamine-conjugated form (LC3-II) that associates with autophagosomal membranes [5] [6] [7]. This application note provides detailed methodologies for quantifying this compound-induced autophagy through LC3II/I ratio analysis, including experimental protocols, data interpretation guidelines, and troubleshooting strategies tailored for researchers and drug development professionals.
This compound modulates autophagy through multiple signaling pathways depending on cellular context. In cardiac H9c2 cells under hypoxic conditions, this compound enhances autophagic activity through the AMPKα activation pathway with concomitant inhibition of mTOR and FOXO3a phosphorylation [1]. This signaling cascade promotes the formation of autophagosomes as evidenced by increased expression of autophagy-associated proteins Beclin-1 and Atg5, decreased accumulation of p62, and an elevated LC3II/I ratio [1]. The pro-autophagic effects of this compound in this context were demonstrated to be cytoprotective, as AMPK inhibition abolished these benefits.
In contrast, research on glioblastoma cells reveals a different mechanism of action. This compound treatment stabilizes DAPK1 protein by decreasing its ubiquitination-mediated degradation through reduction of E3 ubiquitin ligase MIB1 expression [3]. Interestingly, in these cancer cells, this compound treatment did not increase LC3B staining, suggesting either a cell type-specific response or potential inhibition of later stages of autophagy [3]. Similarly, in cervical cancer models, this compound was found to induce endoplasmic reticulum stress and trigger protective autophagy through the MCL1-ATF4-DDIT3-TRIB3-AKT-MTOR axis, which when combined with autophagy inhibitors, enhanced therapeutic efficacy [4].
The diagram below illustrates the context-dependent mechanisms of this compound in autophagy regulation:
Table 1: Concentration-dependent effects of this compound on autophagy markers in various cell models
| Cell Type | Treatment Conditions | Key Autophagy Markers | Signaling Pathways Affected | Biological Outcome |
|---|---|---|---|---|
| H9c2 cardiomyoblasts [1] | 1-100 µM this compound, 24h hypoxia | ↑ LC3II/I ratio, ↑ Beclin-1, ↑ Atg5, ↓ p62 | AMPKα activation, mTOR inhibition, FOXO3a phosphorylation suppression | Cytoprotection against hypoxia injury |
| Colon cancer cells (HT-29) [2] | 10-40 µM this compound, 24h | Altered ROS and NO production; activation of mitochondrial apoptosis | Mitochondrial apoptosis pathway activation | Pro-apoptotic effects |
| Glioblastoma cells (U-87 MG, LN-229) [3] | 10-20 µM this compound, 48h | No increase in LC3B staining | DAPK1 stabilization via MIB1 reduction | Anti-proliferative and pro-apoptotic effects |
| Cervical cancer cells (HeLa, SiHa) [4] | Not specified | Induction of protective autophagy | MCL1-ATF4-DDIT3-TRIB3-AKT-MTOR axis | Enhanced chemosensitivity with cisplatin |
Table 2: Optimal this compound concentration ranges for autophagy modulation across cell models
| Cell Type | Concentration Range | Incubation Time | Primary Autophagy Effect | Recommended Inhibitors for Flux Assays |
|---|---|---|---|---|
| Cardiomyocytes (H9c2) [1] | 1-100 µM | 12h pretreatment + 24h hypoxia | Enhanced autophagic activity | Compound C (AMPK inhibitor) |
| Colon cancer cells [2] | 10-40 µM | 24-48 hours | Context-dependent modulation | Not specified |
| Glioblastoma cells [3] | 10-20 µM | 48 hours | Altered autophagic flux | Bafilomycin A1, Chloroquine |
| Cervical cancer cells [4] | Not specified | Not specified | Protective autophagy induction | Bafilomycin A1, Chloroquine |
Cell Culture and Treatment: Plate cells at appropriate density (1×10⁶/well in 6-well plates) and allow adherence for 24h. Pretreat with this compound at optimized concentrations (typically 1-100 µM based on cell type) for 12h in serum-free medium before applying additional experimental conditions (e.g., hypoxia) [1]. Include controls with autophagy inhibitors (e.g., 20 µM Compound C for AMPK inhibition, 100 nM bafilomycin A1, or 20 µM chloroquine for lysosomal inhibition) to assess autophagic flux [1] [5].
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Sonication on ice is critical for complete membrane protein extraction - perform three cycles of 10-second pulses at 35-40% max power with 10-second intervals between pulses [5]. This step ensures efficient detachment of lipidated LC3-II from autophagosomal membranes. Centrifuge lysates at 12,000 × g for 15min at 4°C and collect supernatant for analysis.
Gel Electrophoresis: Prepare high-percentage SDS-PAGE gels (12-15%) to achieve optimal separation of LC3-I (16 kDa) and LC3-II (14 kDa) despite their small molecular weight difference [5]. Load 20-50 µg of protein per lane alongside prestained molecular weight markers. Run gels at constant voltage (90-120V) until adequate separation is achieved.
Membrane Transfer and Blocking: Use 0.22 µm PVDF membranes for transfer. For wet transfer systems, apply constant voltage of 90V for 70min; for semi-dry systems, use 2.5A for 7min [5]. Block membranes with 5% non-fat dry milk in TBST for 1h at room temperature to prevent non-specific antibody binding.
Antibody Incubation: Incubate with primary LC3 antibody (diluted according to manufacturer's recommendations) overnight at 4°C with gentle agitation. Common antibodies include those against LC3B, which often show better specificity [5] [7]. Include loading controls such as β-actin or GAPDH for normalization. The following day, incubate with appropriate HRP-conjugated secondary antibodies for 1h at room temperature.
Detection and Imaging: Develop blots using enhanced chemiluminescence substrate and image with a digital imaging system. Ensure non-saturating exposure times to maintain linearity of signal detection. Perform densitometric analysis using ImageJ or similar software to quantify band intensities.
The complete workflow for LC3 immunoblotting to assess this compound effects is summarized below:
Proper interpretation of LC3 immunoblots requires understanding several key characteristics of LC3 protein behavior. The lipidated LC3-II form typically migrates faster than LC3-I on SDS-PAGE gels, appearing at approximately 14 kDa compared to 16 kDa for LC3-I, despite its actual molecular weight being higher due to PE conjugation [5] [7]. This anomalous migration is attributed to the extreme hydrophobicity imparted by the phosphatidylethanolamine group [7]. When analyzing blots, look for the characteristic doublet pattern representing both LC3 forms.
The LC3II/I ratio should be calculated from densitometric measurements of both bands, but researchers should be aware that many commercial LC3 antibodies exhibit differential affinity for LC3-I versus LC3-II, potentially skewing quantification [7]. Therefore, the most reliable approach is to normalize the LC3-II band intensity directly to a housekeeping protein such as β-actin or GAPDH rather than relying solely on the ratio between LC3 isoforms [5]. Additionally, LC3-I is particularly unstable to freeze-thaw cycles and may degrade even in SDS sample buffer, so samples should be boiled immediately after preparation and analyzed fresh when possible [5] [6].
A critical consideration in autophagy assessment is distinguishing between increased autophagosome formation versus impaired degradation. Autophagic flux represents the dynamic process of autophagosome synthesis, cargo delivery, and lysosomal degradation [8]. Measurement of LC3-II turnover in the presence and absence of lysosomal inhibitors such as bafilomycin A1 (inhibits autophagosome-lysosome fusion) or chloroquine (raises lysosomal pH) provides a more accurate assessment of autophagic activity than LC3-II levels alone [5] [6].
For this compound studies, include experimental groups with and without lysosomal inhibitors to properly interpret results. An increase in LC3-II in inhibitor-treated samples compared to untreated controls indicates active autophagic flux, while similar LC3-II levels with or without inhibitors suggests impaired lysosomal degradation [8] [5]. This approach is particularly important given the context-dependent effects of this compound on autophagy, which may range from enhanced flux in cardiomyocytes to potentially disrupted flux in cancer cells [1] [3].
Incomplete LC3-I/LC3-II Separation: If resolution of LC3 isoforms is suboptimal, increase gel percentage to 15% acrylamide, extend electrophoresis time, or use different buffer systems. Verify adequate separation using prestained markers and ensure fresh electrophoresis buffer for each run [5].
High Background or Non-specific Bands: Optimize antibody concentrations through titration experiments. Increase blocking time or try different blocking agents (BSA instead of milk). Extend wash times and include tween-20 in wash buffers. Ensure antibody specificity using LC3 knockout cell lysates as negative controls if available [7].
Inconsistent Results Between Experiments: Standardize sample processing protocols across experiments. Avoid repeated freeze-thaw cycles of lysates. Include internal controls on each blot and process samples for comparison within the same gel. Use the same batch of this compound stock solution to ensure consistent treatment concentrations [5] [7].
Discrepancies Between LC3 Staining and Other Autophagy Markers: Always complement LC3 analysis with additional autophagy markers such as p62/SQSTM1 degradation, Atg5-Atg12 conjugation, or electron microscopy for autophagosome visualization [8] [6]. Be aware that this compound may affect multiple cellular pathways simultaneously, potentially creating discordance between different autophagy markers [1] [3] [4].
This compound represents a promising natural compound for modulating autophagy in a cell context-dependent manner, exhibiting cytoprotective effects in normal cells under stress while promoting cell death in various cancer models. The LC3II/I ratio serves as a key biochemical indicator for monitoring these autophagic responses, though proper experimental design including autophagic flux assays is essential for accurate interpretation. The protocols outlined in this application note provide researchers with standardized methods for quantifying this compound-induced autophagy, enabling more consistent and comparable results across studies. Future research directions should focus on elucidating the precise molecular determinants of this compound's context-dependent effects on autophagy and exploring its therapeutic potential in disease models characterized by dysregulated autophagic processes.
| Experimental Aspect | Specific Parameters |
|---|---|
| Cell Line | H9c2 rat cardiomyoblasts (ATCC CRL-1446) [1] [2] |
| Sanggenon C Pretreatment | Concentrations: 1 µM, 10 µM, 100 µM [1] |
| Hypoxia Injury Model | Hypoxic conditions (specific duration/gas mix not detailed in search results) [1] |
| Key Measured Outcomes | • Inflammatory cytokines (TNF-α, IL-1, IL-6) ↓ • ROS generation ↓; antioxidant NO/SOD ↑ • Apoptosis (TUNEL staining) ↓ • Autophagy markers (LC3II/I ratio, Beclin, ATG5) ↑; p62 ↓ [1] | | Protective Mechanism | AMPK activation → mTOR & FOXO3a inhibition [1] | | Key Inhibitor | Compound C (CpC) - AMPK inhibitor [1] |
The diagram below illustrates the proposed signaling mechanism by which this compound protects H9c2 cells from hypoxia-induced injury:
The experimental data and protocol outline demonstrate that this compound is a promising natural compound for protecting cardiomyocytes from hypoxia-induced injury. Its efficacy is concentration-dependent, with the 10 µM and 100 µM doses showing significant effects [1].
This compound (SC) is a naturally occurring flavonoid compound extracted from the root bark of Morus alba L. (white mulberry), a traditional Chinese medicinal plant with known pharmacological properties including anti-inflammatory, antioxidant, and anti-tumor effects [1]. Recent scientific investigations have revealed its potent activity against glioblastoma (GBM), the most common and aggressive primary malignant brain tumor in adults with a dismal prognosis and limited treatment options [1]. The median overall survival for GBM patients remains a dismal 14.6–20.5 months despite current therapeutic approaches, creating an urgent need for novel treatment strategies [1]. SC has emerged as a promising candidate for GBM therapy due to its multi-targeted mechanism of action, affecting critical cellular processes including proliferation, apoptosis, migration, and invasion, while demonstrating minimal toxicity to normal organs in preclinical models [1] [2].
The therapeutic potential of SC against GBM is particularly compelling due to its synergistic interaction with temozolomide (TMZ), the first-line chemotherapeutic agent for GBM treatment [1]. This combination strategy has shown enhanced chemosensitivity in GBM cells, potentially overcoming some of the limitations of single-agent therapies [1]. Furthermore, SC exhibits selective cytotoxicity toward GBM cells while sparing normal glial cells, as evidenced by higher lethal concentration values in normal SVGP12 cells compared to GBM cell lines (U-87 MG and LN-229) [1]. This selective toxicity profile positions SC as an attractive candidate for further therapeutic development.
Table 1: Comprehensive Summary of this compound's Anti-Glioblastoma Efficacy
| Parameter | Cell Lines/Models | Effects and Potency | Key Molecular Changes |
|---|---|---|---|
| Cell Viability | U-87 MG, LN-229 | Dose-dependent inhibition; IC₅₀ values in low micromolar range | Reduced CDK2, CDK4, Cyclin E1; Increased p21, p27 |
| Proliferation | U-87 MG, LN-229 | Significant suppression by MTT and EdU assays | Cell cycle arrest at G0/G1 phase |
| Apoptosis Induction | U-87 MG, LN-229 | Marked increase in apoptotic cells | Elevated C-PARP, C-Caspase3, DAPK1 |
| Migration & Invasion | Glioblastoma cells | Significant inhibition of both processes | Decreased β-catenin via enhanced ubiquitination |
| In Vivo Efficacy | Orthotopic mouse models | Reduced tumor growth without obvious organ toxicity | Stabilized DAPK1 protein expression |
| Chemosensitization | TMZ-treated GBM cells | Enhanced TMZ sensitivity in combination therapy | Reduced MIB1-mediated DAPK1 degradation |
The efficacy profile of this compound demonstrates its multi-faceted anti-tumor activity across various GBM models. The compound exhibits potent anti-proliferative effects at low micromolar concentrations, with studies showing remarkable suppression of colony formation capacity in GBM cells [1]. Through cell cycle interruption at the G0/G1 phase, SC effectively halts the rapid division characteristic of GBM cells [1]. The pro-apoptotic activity of SC is evidenced by the marked increase in key apoptotic markers, including cleaved PARP and cleaved caspase-3, indicating activation of the programmed cell death machinery [1]. Additionally, SC significantly impairs the invasive capabilities of GBM cells, a critical therapeutic target given the highly infiltrative nature of glioblastoma that complicates surgical intervention and contributes to recurrence [3].
SC exerts its anti-tumor effects primarily through the stabilization of Death-Associated Protein Kinase 1 (DAPK1), a critical positive regulator of apoptosis. Mechanistically, SC modulates the ubiquitin-proteasome system by decreasing the expression of Mindbomb 1 (MIB1), an E3 ubiquitin ligase responsible for targeting DAPK1 for degradation [1]. By inhibiting MIB1, SC reduces DAPK1 ubiquitination, leading to DAPK1 protein accumulation and subsequent activation of apoptotic pathways in GBM cells [1]. This mechanism was confirmed through rescue experiments, where both DAPK1 downregulation and MIB1 overexpression partially reversed SC-mediated apoptosis and proliferation inhibition [1].
The DAPK1 stabilization directly contributes to SC's pro-apoptotic effects through activation of mitochondrial apoptosis pathways. Increased DAPK1 expression promotes the cleavage of caspase-3 and PARP, key executioners of apoptosis [1]. Furthermore, transcriptomics and Western blot analyses revealed that SC treatment upregulates p21 and p27 while downregulating CDK2, CDK4, and Cyclin E1, resulting in cell cycle arrest at the G0/G1 phase [1]. Interestingly, SC does not significantly affect DAPK1 mRNA levels, indicating that its action occurs primarily at the post-translational level through regulation of protein stability rather than gene expression [1].
Beyond the DAPK1 pathway, SC also inhibits GBM progression through modulation of Wnt/β-catenin signaling, a critical pathway regulating cell migration and invasion. SC promotes the ubiquitination and subsequent degradation of β-catenin, a key transcriptional co-activator that drives the expression of genes involved in epithelial-mesenchymal transition and invasion [3]. Through gene set enrichment analysis (GESA) and Western blotting, researchers demonstrated that SC treatment reduces β-catenin protein levels and decreases expression of its downstream target genes [3].
The destabilization of β-catenin by SC significantly impairs the migratory and invasive capabilities of GBM cells, as confirmed through transwell assays and immunofluorescence [3]. This mechanism is particularly relevant for controlling the highly infiltrative nature of GBM, which remains a major clinical challenge. The ability of SC to target both proliferation (via DAPK1) and invasion (via β-catenin) through distinct mechanisms underscores its potential as a multi-targeted therapeutic agent for managing GBM progression [1] [3].
Diagram: this compound's Molecular Mechanisms in Glioblastoma
MTT Assay Protocol:
Clonogenic Assay Protocol:
EdU Proliferation Assay Protocol:
Flow Cytometry Apoptosis Detection:
TUNEL Assay Protocol:
Western Blot Analysis of Apoptotic Markers:
Transwell Migration Assay:
Immunofluorescence Staining Protocol:
Diagram: Experimental Workflow for this compound Anti-GBM Assessment
The combination of this compound with temozolomide (TMZ), the standard first-line chemotherapeutic for GBM, demonstrates enhanced anti-tumor efficacy through synergistic interactions [1]. Experimental evidence indicates that SC pretreatment significantly increases GBM cell sensitivity to TMZ, resulting in elevated chemotherapeutic sensitivity and potentially overcoming resistance mechanisms [1]. This combination approach allows for dose reduction of both agents while maintaining therapeutic efficacy, potentially minimizing side effects associated with high-dose TMZ treatment [1].
The proposed mechanism for this synergistic effect involves SC's action on the MIB1-DAPK1 axis, which may prime GBM cells for apoptosis and enhance TMZ-induced cell death [1]. Additionally, SC's ability to stabilize DAPK1 complements TMZ's DNA damage mechanisms, creating a multi-pronged attack on GBM cells [1]. For researchers exploring this combination, recommended protocols include sequential treatment with SC (10-20 μM) for 24 hours followed by TMZ at clinically relevant concentrations (50-100 μM) for an additional 48 hours, with assessment of combination indices using the Chou-Talalay method [1].
SC has demonstrated significant anti-tumor activity in orthotopic GBM mouse models without apparent organ toxicity, as evidenced by unaltered kidney and liver function tests and absence of pathological changes in major organs [1]. In vivo studies utilizing orthotopic implantation models showed that SC treatment significantly reduced tumor growth compared to control groups, confirming the therapeutic potential observed in vitro [1].
The favorable toxicity profile of SC is particularly noteworthy, as systemic toxicity remains a major limitation for many investigational anti-cancer compounds. Histopathological examination of major organs (liver, kidney, heart, lungs, and spleen) revealed no significant pathological changes in SC-treated animals, supporting its potential as a well-tolerated therapeutic agent [1]. For in vivo studies, SC can be administered via intraperitoneal injection at doses ranging from 10-25 mg/kg daily, with tumor volume monitoring through bioluminescent imaging in orthotopically implanted models [1]. These promising in vivo results, coupled with minimal toxicity, provide strong rationale for further development of SC as a potential clinical candidate for GBM therapy.
This compound represents a promising multi-targeted natural product with significant potential for glioblastoma therapy. Through its dual mechanisms of stabilizing DAPK1 via MIB1 inhibition and promoting β-catenin ubiquitination, SC effectively suppresses GBM proliferation, induces apoptosis, and inhibits migration/invasion [1] [3]. The comprehensive protocols provided herein enable researchers to systematically evaluate SC's anti-GBM activity and elucidate its mechanisms of action.
The favorable in vivo safety profile combined with demonstrated synergy with temozolomide positions SC as both a potential standalone therapeutic and an adjunct to current standard care [1]. Future research directions should include advanced formulation development to enhance blood-brain barrier penetration, comprehensive pharmacokinetic studies, and investigation of SC's effects on cancer stem cell populations within GBM. Additionally, exploration of SC in combination with other targeted therapies and immunotherapies may uncover further synergistic relationships. The ongoing patent development for SC's application in GBM treatment (CN115364089B) further underscores its therapeutic potential [2].
This compound is a natural flavonoid compound isolated from the root bark of Morus alba L. (commonly known as Cortex Mori or Sang Bai Pi) that has demonstrated significant antiproliferative and pro-apoptotic activities across various cancer cell types. As a flavonoid Diels-Alder adduct, it possesses valuable biological properties including anticancer, anti-inflammatory, antimicrobial, antiviral, antithrombotic, and immune-modulatory activities [1] [2]. The compound has shown particular promise in colorectal cancer and glioblastoma models, where it induces apoptosis through multiple molecular pathways [1] [3]. The Terminal deoxynucleotidyl transferase (TdT) dUTP Nick-End Labeling (TUNEL) assay represents a cornerstone methodology for detecting apoptosis in response to compounds like this compound, as it specifically identifies DNA fragmentation—a hallmark of late-stage apoptotic cell death [4] [5].
For researchers in drug development, establishing robust protocols for detecting and quantifying this compound-induced apoptosis is essential for elucidating its mechanisms of action and therapeutic potential. These application notes provide detailed methodologies and experimental considerations for implementing TUNEL staining in the evaluation of this compound's anticancer effects, supported by empirical data from recent studies and standardized protocols to ensure reproducibility and accuracy in apoptosis detection.
Table 1: Anticancer Effects of this compound Across Experimental Models
| Cancer Type | Cell Lines/Model | Effective Concentrations | Key Apoptotic Markers | Primary Mechanisms | Citation |
|---|---|---|---|---|---|
| Colorectal Cancer | HT-29, LoVo, SW480 | 10-40 µM (in vitro) | ↑ ROS, ↑ Ca²⁺, ↓ Bcl-2, ↓ NO, ↓ iNOS | Mitochondrial apoptosis pathway activation | [1] [2] |
| Glioblastoma | U-87 MG, LN-229 | 10-20 µM (in vitro) | ↑ DAPK1, ↑ C-PARP, ↑ C-Caspase3 | Inhibition of MIB1-mediated DAPK1 degradation | [3] |
| Melanoma | A375, MV3 | Varying by extract | ↑ Cleaved PARP, ↑ Cleaved Caspase-9 | PI3K/AKT signaling inhibition | [6] |
| In Vivo Colon Cancer | Mouse xenograft | Not specified | ↓ Tumor volume, ↑ Apoptosis | Mitochondrial pathway activation | [1] |
Table 2: Quantitative Apoptosis Induction by this compound in Cancer Cells
| Cell Line | This compound Concentration | Exposure Time | Apoptosis Assessment Method | Key Results | Significance | |---------------|-------------------------------|------------------|--------------------------------|-----------------|-----------------| | HT-29 (Colon) | 10, 20, 40 µM | 24 hours | Hoechst 33258 staining | Chromatin condensation, nuclear fragmentation | Dose-dependent increase in apoptotic features | [1] [2] | | U-87 MG (GBM) | 10, 20 µM | 48 hours | Flow cytometry, TUNEL | Significant apoptosis induction | Reversed by DAPK1 downregulation | [3] | | LN-229 (GBM) | 10, 20 µM | 48 hours | TUNEL staining | Apparent apoptosis | Enhanced chemosensitivity to temozolomide | [3] | | Various CRC | PSY formulation (includes this compound) | 72 hours | Annexin V/PI, TUNEL | Increased sub-G1 population, PARP cleavage | G2/M arrest and apoptosis | [7] |
The mechanistic basis for this compound-induced apoptosis involves multiple interconnected pathways that vary by cancer type. In colorectal cancer cells, this compound promotes mitochondrial apoptosis through increased reactive oxygen species (ROS) generation, elevated intracellular Ca²⁺ levels, and inhibition of nitric oxide (NO) production via suppression of inducible nitric oxide synthase (iNOS) expression [1] [2]. This leads to decreased Bcl-2 protein expression, facilitating mitochondrial membrane permeabilization and activation of the caspase cascade.
In glioblastoma models, this compound modulates protein stability by decreasing MIB1 (E3 ubiquitin ligase) expression, which reduces ubiquitin-mediated degradation of DAPK1 (death-associated protein kinase 1), resulting in DAPK1 accumulation and promotion of apoptosis [3]. This mechanism represents a novel approach to cancer therapy by targeting protein degradation pathways rather than synthesis. Additionally, this compound has demonstrated synergistic effects with conventional chemotherapeutic agents like temozolomide, potentially allowing for dose reduction while maintaining efficacy [3].
The following diagram illustrates the key molecular pathways through which this compound induces apoptosis in cancer cells:
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely adopted method for detecting apoptotic cells in fixed tissues and cell cultures by labeling the 3'-hydroxyl termini of DNA fragments generated during apoptosis [4] [8]. The assay exploits the enzyme terminal deoxynucleotidyl transferase (TdT), which catalyzes the template-independent addition of labeled deoxyuridine triphosphate (dUTP) to the 3'-OH ends of DNA strands [4]. This labeling allows for specific identification of cells undergoing DNA fragmentation—a biochemical hallmark of the late stages of apoptosis. The TUNEL technique can be adapted for various detection methods, including colorimetric (chromogenic), fluorescent, and flow cytometry applications, making it versatile for different experimental needs and platforms [8].
The specificity and sensitivity of TUNEL staining for apoptosis detection have been rigorously evaluated across multiple experimental models. Studies indicate that the sensitivity of TUNEL assays typically ranges between 61-90%, while specificity exceeds 87% in most apoptosis models, though it may decrease to approximately 70% in predominantly necrotic cell death [9]. This variation underscores the importance of appropriate controls and complementary validation methods when implementing TUNEL staining for apoptosis assessment in this compound research. The ability to detect apoptosis at the single-cell level in tissue sections makes TUNEL particularly valuable for evaluating the effects of this compound in complex experimental systems, including 3D culture models and in vivo xenograft studies [1] [5].
The following diagram illustrates the general workflow for TUNEL staining application in this compound research:
Table 3: TUNEL Reaction Cocktail Components
| Component | Volume per Sample | Final Concentration | Purpose |
|---|---|---|---|
| TdT Reaction Buffer | 94 µL | 1× | Reaction environment |
| TdT Enzyme | 4 µL | 98 U/mL | Catalyzes dUTP addition |
| Biotin-dUTP | 2 µL | 8 µM | DNA end-labeling |
| Total Volume | 100 µL |
When implementing TUNEL staining to evaluate this compound-induced apoptosis, several parameters require optimization to ensure robust and reproducible results:
These application notes provide comprehensive methodologies for detecting this compound-induced apoptosis using TUNEL staining, supported by empirical evidence from recent studies. The detailed protocols address critical aspects of experimental execution from sample preparation through quantification, with special consideration for the unique properties of this compound. Implementation of these standardized approaches will facilitate robust evaluation of this compound's pro-apoptotic activity across different cancer models, contributing to the systematic investigation of its therapeutic potential and mechanisms of action.
This protocol details the methodology for investigating the cytoprotective mechanism of Sanggenon C against hypoxia-induced injury in H9c2 cardiomyoblasts, focusing on the AMPK/mTOR/FOXO3a signaling pathway [1].
The following steps incorporate modern quantitative practices to ensure publication-ready data [3].
| Step | Key Details | Recommendation |
|---|---|---|
| Gel Electrophoresis | Load 20-40 µg of total protein per lane. | Include a molecular weight marker in at least one lane [4]. |
| Membrane Transfer | Transfer proteins to a PVDF or nitrocellulose membrane. | |
| Total Protein Normalization (TPN) | Stain membrane with a Total Protein Stain (TPS) or use a fluorogenic labeling reagent (e.g., No-Stain Protein Labeling Reagent) [3]. | Image the total protein before probing with antibodies. This is the gold standard for normalization and is increasingly required by journals [3]. |
| Blocking | Block membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature. | |
| Antibody Probing | Incubate with primary antibodies overnight at 4°C [1]. |
| Primary Antibodies | • p-AMPKα (Thr172) • T-AMPKα • p-mTOR • T-mTOR • p-FOXO3a • T-FOXO3a • LC3-I/II • Beclin-1 • p62 • Bcl-2 • Bax [1] [2] | Always validate antibodies for your specific application. | | Secondary Antibodies | Use appropriate HRP-conjugated or fluorescent secondary antibodies. | Fluorescent secondaries allow for multiplexing and can be more quantitative [3]. | | Detection & Imaging | Image membranes using a chemiluminescent or fluorescent imaging system. | Capture images within the linear dynamic range of the detector to avoid signal saturation [3]. |
The table below summarizes expected outcomes from a well-executed experiment, based on published findings [1].
| Parameter Analyzed | Hypoxia Effect | Effect of this compound (100 µM) |
|---|---|---|
| AMPKα Phosphorylation | Decreased | Increased (via enhanced activation) [1] |
| mTOR Phosphorylation | Increased | Decreased [1] |
| FOXO3a Phosphorylation | Increased | Decreased [1] |
| Autophagy Marker: LC3-II/I Ratio | Decreased | Increased [1] [5] |
| Autophagy Marker: Beclin-1 | Decreased | Increased [1] |
| Autophagy Marker: p62 | Accumulated | Decreased accumulation [1] |
| Apoptosis: TUNEL Staining | Increased | Decreased [1] |
| Anti-apoptotic: Bcl-2/Bax Ratio | Decreased | Increased [1] |
| Inflammatory Cytokines (TNF-α, IL-1, IL-6) | Increased | Reduced expression [1] |
| Oxidative Stress: ROS | Increased | Reduced generation [1] |
| Antioxidants: NO & SOD | Decreased | Increased levels [1] |
The following diagram illustrates the proposed mechanism by which this compound protects cardiomyocytes from hypoxia injury.
Mechanism Interpretation: The diagram illustrates that this compound activates AMPK under hypoxic stress [1]. Activated AMPK then simultaneously inhibits both mTOR and FOXO3a phosphorylation [1]. This dual inhibition promotes autophagy activation and reduces apoptosis. The pathway also shows AMPK activation directly contributing to the reduction of oxidative stress and inflammation, culminating in enhanced cardiomyocyte survival [1].
Sanggenon C (SC) exerts its effects by modulating the RhoA-ROCK pathway, a key regulator of cytoskeletal organization, cell migration, and inflammation. The inhibitory mechanism can be summarized as follows:
The following diagram illustrates the signaling pathway and the inhibitory role of this compound:
Figure 1: this compound inhibits the RhoA-ROCK signaling pathway. Active RhoA-GTP binds to and activates ROCK, which phosphorylates downstream targets like LIMK and cofilin, leading to cytoskeletal changes and pathological outcomes. SC interferes with this pathway, likely by preventing RhoA activation or its interaction with ROCK.
The table below summarizes key quantitative findings from pre-clinical studies on this compound, highlighting its dose-dependent effects.
Table 1: Summary of Key Experimental Findings on this compound
| Disease Model | Test System | SC Dose / Concentration | Key Quantitative Outcomes | Primary Mechanism Assessed |
|---|---|---|---|---|
| Cerebral I/R Injury [1] [2] | Rat MCAO Model | 1, 10, 100 mg/kg (intragastric) | ↓ Cerebral infarction, ↓ brain water content, ↓ Bederson neurological scores, ↓ TNF-α, IL-6, IL-1β, ↓ ROS/MDA, ↑ SOD | RhoA-ROCK signaling inhibition |
| Cardiomyocyte Hypoxia [3] | H9c2 Rat Cardiomyoblasts | 1, 10, 100 µM | ↓ TNF-α, IL-1, IL-6 mRNA, ↓ ROS, ↑ NO/SOD, ↑ LC3II/I ratio (autophagy) | AMPKα activation / mTOR inhibition |
| Glioblastoma (GBM) [4] | U-87 MG, LN-229 Cells | 10, 20 µM | ↓ Cell proliferation, ↑ Apoptosis (↑ C-PARP, C-Caspase3), Stabilization of DAPK1 protein | MIB1-mediated DAPK1 degradation |
| Colon Cancer [5] | HT-29 Cells | 10, 20, 40 µM | ↓ Cell proliferation, ↑ Apoptosis, ↑ Intracellular Ca²⁺ & ATP, ↓ NO production & iNOS expression | Mitochondrial apoptosis pathway |
| Cervical Cancer [6] | HeLa, SiHa Cells | IC50: ~15-20 µM (MTT assay) | ↓ Cell viability, ↑ Apoptosis, induced ER stress and protective autophagy | MCL1 protein degradation |
Below are detailed methodologies for key experiments used to establish this compound's inhibitory effect on the RhoA-ROCK pathway.
This protocol is adapted from studies demonstrating SC's neuroprotective effects. [1] [2]
1. Animal Model Preparation
2. Outcome Assessment (24 hours post-reperfusion)
3. Biochemical Analysis
This protocol confirms the direct involvement of the RhoA-ROCK pathway. [1] [2]
1. Cell Culture and Modeling
2. RhoA Overexpression
3. Outcome Measures
The following diagram outlines the experimental workflow for in vitro validation:
Figure 2: In vitro experimental workflow for validating this compound's effects. PC12 cells are transfected to manipulate RhoA expression, pre-treated with SC, subjected to OGD/R injury, and then analyzed with various biochemical and molecular assays.
For researchers aiming to translate these findings into pre-clinical development, consider the following:
This compound is a versatile natural compound with a robust inhibitory effect on the RhoA-ROCK signaling pathway, demonstrated particularly in models of cerebral ischemia-reperfusion injury. The provided protocols and data offer a foundation for researchers to further investigate its therapeutic potential in neurodegenerative diseases, cardiovascular conditions, and beyond, while mindful of its multi-target nature.
Sanggenon C, a natural flavonoid from Morus alba L., exerts its anti-tumor effects by targeting the ubiquitin-proteasome system. The core mechanism involves SC inhibiting the E3 ubiquitin ligase Mindbomb 1 (MIB1), which reduces the ubiquitination and subsequent proteasomal degradation of Death-Associated Protein Kinase 1 (DAPK1). The stabilized DAPK1 protein then drives pro-apoptotic signaling and inhibits cell proliferation [1].
The following diagram illustrates this regulatory pathway and the experimental workflow for its validation:
The following section provides a validated methodology for investigating the SC/MIB1/DAPK1 axis, based on procedures used in glioblastoma (GBM) research [1].
The anti-tumor effects of SC should be confirmed through the following functional assays.
| Assay | Protocol Summary | Key Outcome Measures |
|---|---|---|
| MTT Assay [1] | Seed cells in 96-well plates. After SC treatment, add MTT reagent and incubate. Dissolve formazan crystals and measure absorbance at 570 nm. | Cell viability rate; IC₅₀ value calculation. |
| Colony Formation [1] | Seed cells at low density. Treat with SC for 48h, then replace with fresh medium. Culture for 1-2 weeks, fix, stain with crystal violet, and count colonies. | Number of colonies formed; percentage of colony formation inhibition. |
| EdU Assay [1] | Incubate SC-treated cells with EdU. Fix, permeabilize, and click-reaction to label proliferating cells. Counterstain nuclei and image. | EdU-positive cell rate; proliferation index. |
| Flow Cytometry (Apoptosis) [1] | Harvest SC-treated cells, stain with Annexin V-FITC and Propidium Iodide (PI). Analyze immediately via flow cytometry. | Percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. |
| TUNEL Assay [1] | Fix cells, permeabilize, and label DNA strand breaks with fluorescent-dUTP. Counterstain nuclei and visualize via fluorescence microscopy. | TUNEL-positive cells per field; apoptosis rate. |
The SC/MIB1/DAPK1 pathway presents several promising research applications:
The overall experimental workflow, from hypothesis to validation, can be summarized as follows:
I hope this detailed application note provides a robust foundation for your research. Should you require further elaboration on any specific section, please feel free to ask.
The efficacy of Sanggenon C (SC) was evaluated in a rat MCAO model. The table below summarizes key findings from the study, demonstrating its dose-dependent protective effects [1] [2].
Table 1: Effects of this compound Pretreatment in MCAO Model Rats
| Assessment Parameter | MCAO Model Group | SC Low-Dose (1 mg/kg) | SC Middle-Dose (10 mg/kg) | SC High-Dose (100 mg/kg) | Positive Control (Nimodipine) |
|---|---|---|---|---|---|
| Neurological Deficit Score (Bederson) | Significantly increased | Data not specified | Data not specified | Significantly ameliorated | Significantly ameliorated |
| Brain Water Content (Edema) | Significantly increased | Data not specified | Data not specified | Significantly reduced | Significantly reduced |
| Cerebral Infarction Area | Significantly increased | Data not specified | Data not specified | Significantly reduced | Significantly reduced |
| Inflammatory Markers (TNF-α, IL-6, IL-1β) | Significantly increased | Data not specified | Data not specified | Significant reduction | Significant reduction |
| Oxidative Stress Markers | |||||
| ∙ ROS and MDA levels | Significantly increased | Data not specified | Data not specified | Significant reduction | Significant reduction |
| ∙ SOD activity | Significantly decreased | Data not specified | Data not specified | Significant increase | Significant increase |
| Cell Apoptosis (TUNEL-positive cells) | Significantly increased | Data not specified | Data not specified | Significant reduction | Significant reduction |
This protocol details the induction of cerebral ischemia-reperfusion injury and the treatment regimen with this compound.
This protocol is used to mimic ischemia-reperfusion injury in a cell-based system.
Research indicates that this compound exerts its neuroprotective effects primarily by inhibiting the RhoA-ROCK signaling pathway, which is hyperactivated during cerebral I/R injury. This inhibition leads to reduced inflammation and oxidative stress [1] [2].
The following diagram illustrates this proposed mechanism and the experimental workflow used to validate it:
This compound shows promising therapeutic potential for cerebral ischemia-reperfusion injury. Its efficacy is attributed to the multi-targeted inhibition of the RhoA-ROCK pathway, leading to concurrent suppression of oxidative stress, neuroinflammation, and neuronal apoptosis.
For further research, it is recommended to:
This compound is a natural flavonoid compound primarily isolated from the stem bark of Cortex Mori (Sangbaipi), a traditional Chinese medicine recorded in the Chinese Pharmacopoeia. [1] This compound has attracted significant scientific interest due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and antitumor properties. [1] [2] The chemical structure of this compound (C₄₀H₃₆O₁₂) contributes to its biological activity, particularly its ability to neutralize reactive oxygen species (ROS) and modulate oxidative stress pathways. [1] [2] Recent studies have expanded our understanding of this compound's mechanisms, revealing that it exerts protective effects against cardiac hypertrophy and fibrosis through suppression of the calcineurin/NFAT2 pathway, inhibits mitochondrial fission to induce apoptosis by blocking the ERK signaling pathway, and suppresses NF-κB activity. [2]
The significance of antioxidants in therapeutic development cannot be overstated, as oxidative stress contributes to numerous pathological conditions including osteoporosis, neurodegenerative diseases, cancer, and cardiovascular disorders. [1] [3] [4] In bone metabolism, for instance, increased ROS levels and inflammatory responses are directly related to osteoporosis pathogenesis. [1] The antioxidant properties of flavonoids like this compound may contribute significantly to their anti-osteoporosis activity, highlighting the importance of reliable methods for quantifying antioxidant capacity. [1] This application note provides detailed protocols for evaluating this compound's antioxidant potential using the Ferric Reducing Antioxidant Power (FRAP) assay, along with complementary experimental data supporting its biological activity.
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized method for detecting antioxidant capacity based on single electron transfer (SET) mechanisms. [4] Developed in the 1990s by Benzie and Strain, this assay measures a sample's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in an acidic environment (pH 3.6). [4] The reaction involves the reduction of the pale yellow-colored triazine-complexed ferric (Fe³⁺) to its ferrous (Fe²⁺) form, which produces an intense blue color that serves as the measurement signal. [5] Specifically, the FRAP reagent contains 2,4,6-tripyridyl-s-triazine (TPTZ), which forms a complex with iron; when Fe³⁺ is reduced to Fe²⁺, the resulting [Fe²⁺ - TPTZ]⁺ complex exhibits maximum absorption at 593 nm. [4] The intensity of this colored complex is directly proportional to the antioxidant concentration in the sample.
The FRAP assay offers several practical advantages for antioxidant screening:
However, researchers must also consider the method's limitations, including its specificity for measuring reducing capacity rather than other antioxidant mechanisms, sensitivity to pH variations, and the fact that it doesn't account for antioxidants that act through hydrogen atom transfer. [5] [4]
The FRAP assay is particularly relevant for studying natural products like this compound because many plant-derived antioxidants exert their effects through electron transfer mechanisms. [4] For flavonoids specifically, the FRAP assay can help quantify their reducing power, which often correlates with their potential to mitigate oxidative stress in biological systems. [1] [4] The assay has been extensively used to evaluate antioxidant capacity in both biological fluids and food samples, providing a standardized approach for comparing different compounds. [4] When applied to this compound, the FRAP assay offers a quantitative measure of its electron-donating capacity, which complements data from other antioxidant assays and biological activity studies.
Table 1: Concentration-dependent effects of this compound on osteoblast activity
| Concentration (μM) | Cell Proliferation (% Control) | ALP Activity | Runx2 Expression | Collagen I Expression | OPG/RANKL Ratio |
|---|---|---|---|---|---|
| 0.3 | No significant effect | Increased | Upregulated | Upregulated | Increased |
| 1 | Significant increase | Increased | Upregulated | Upregulated | Increased |
| 3 | Significant increase | Increased | Upregulated | Upregulated | Increased |
| 10 | Maximum stimulatory effect | Significantly increased (p<0.01) | Upregulated | Upregulated | Increased |
Research has demonstrated that this compound exhibits a significant stimulatory effect on MC3T3-E1 osteoblast proliferation at concentrations of 1 to 10 μM, with the maximum effect observed at 10 μM. [1] The compound also promoted osteoblastic differentiation, as evidenced by increased alkaline phosphatase (ALP) activity – a phenotypic marker of osteoblastic differentiation – with 10 μM this compound producing a statistically significant increase (p<0.01 versus control). [1] At the molecular level, this compound treatment upregulated the expression of key osteogenic genes including Runx2 (a essential transcription factor for osteoblast differentiation) and Collagen I (the main composition of bone matrix). [1] Additionally, it increased the OPG/RANKL ratio, which modulates osteoclast differentiation and activity. [1]
Table 2: Inhibitory effects of this compound on osteoclast formation and function
| Concentration (μM) | TRAP-Positive Cells | Bone Resorption Area | TRAP Expression | CTSK Expression | NFATc1 Expression | TRAF6 Expression |
|---|---|---|---|---|---|---|
| 0.3 | Decreased (p<0.01) | Reduced | Downregulated | Downregulated | Downregulated | No significant change |
| 1 | Decreased (p<0.01) | Reduced | Downregulated | Downregulated | Downregulated | No significant change |
| 3 | Decreased (p<0.01) | Reduced | Downregulated | Downregulated | Downregulated | Inhibited |
| 10 | Decreased (p<0.01) | Reduced | Downregulated | Downregulated | Downregulated | Inhibited |
In parallel to its osteoblast-stimulating effects, this compound demonstrated potent inhibition of osteoclast formation and function. [1] The number of tartrate-resistant acid phosphatase (TRAP)-positive multinuclear cells (osteoclasts) decreased significantly compared to the control group (p<0.01), without cytotoxic effects on bone marrow cells. [1] this compound also inhibited the bone resorption activity of osteoclasts, evidenced by reduced pit area on bone slices. [1] Molecular analysis revealed downregulation of osteoclast-specific genes including TRAP, CTSK, and NFATc1 at concentrations of 0.3 to 10 μM, while TRAF6 expression was inhibited at higher concentrations (3-10 μM). [1]
In a prednisone-induced zebrafish osteoporosis model, this compound treatment at 0.3, 1, 3, and 10 μM resulted in higher mineralization of the vertebrate column in a dose-dependent pattern, effectively reversing bone loss. [1] This in vivo data corroborates the in vitro findings and supports the potential of this compound for preventing or treating osteoporosis. [1]
Beyond its effects on bone metabolism, this compound has demonstrated anti-cancer properties in recent studies. In human gastric cancer cells, this compound (4-12 μM) inhibited proliferation with IC₅₀ values of 9.129 μM for HGC-27 and 9.863 μM for AGS cells. [2] The compound induced cell cycle arrest at G0-G1 phase, decreased levels of CDK4 and cyclin D1, and promoted apoptosis in a dose-dependent manner. [2] Additionally, a 2025 study revealed that this compound alleviates SLC7A11-induced ferroptosis in lung cancer by targeting the over-expression of SLC7A11, which inhibits GPX4 and induces the release of ROS and MDA. [3] The interaction between this compound and SLC7A11 exhibits strong binding affinity, representing a novel therapeutic approach for lung carcinoma. [3]
Essential Equipment:
FRAP Reagent Preparation:
Standard and Sample Preparation:
Step-by-Step Protocol:
Sample Preparation: For solid samples, homogenize in suitable buffer (often phosphate-buffered saline) and centrifuge at 3000 rpm for 15 minutes to remove particulates. For liquid samples, centrifuge directly to clarify. [5] Dilute samples as necessary to ensure they fall within the linear range of the standard curve. [5]
FRAP Reagent Creation: Mix the FRAP working reagent as described above and maintain at 37°C. [5] The reagent should be prepared fresh on the day of use for optimal results. [5]
Reaction Setup:
Absorbance Measurement: After the incubation period, immediately measure the absorbance at 593 nm using a spectrophotometer or microplate reader. [6] [5] The intensity of the blue color that develops directly correlates with the antioxidant power of the sample. [5]
Calculation of FRAP Value: The FRAP value can be calculated using the following equation: [6]
FRAP value = [(A₁ − A₀)/(Ac − A₀)] × 2
Where:
Alternatively, results can be expressed relative to a standard curve prepared using known concentrations of Trolox or ferrous sulfate, typically as μmol Trolox equivalents per gram of sample or μM Trolox equivalents. [5]
To ensure accurate and reproducible results, implement the following quality control measures:
Table 3: Troubleshooting guide for FRAP assay with this compound
| Problem | Possible Cause | Solution |
|---|---|---|
| Low absorbance values | Degraded FRAP reagent | Prepare fresh TPTZ solution and FRAP reagent |
| High background | Contaminated reagents | Use analytical grade chemicals and high-purity water |
| Non-linear standard curve | Improper dilution series | Prepare fresh standard solutions and verify dilutions |
| High variability | Inconsistent incubation time | Strictly control reaction time at 4 minutes |
| Precipitate formation | Old FeCl₃ solution | Prepare fresh ferric chloride solution |
The biological activities of this compound, including its antioxidant effects, appear to involve multiple signaling pathways and molecular targets. Research indicates that this compound exerts protective effects against cardiac hypertrophy and fibrosis through suppression of the calcineurin/NFAT2 pathway. [2] Additionally, it inhibits mitochondrial fission to induce apoptosis by blocking the ERK signaling pathway. [2] The compound also suppresses NF-κB activity, which explains its anti-inflammatory properties and ability to inhibit inducible nitric oxide synthase expression in RAW264.7 cells. [2] More recently, studies have revealed that this compound can alleviate SLC7A11-induced ferroptosis in lung cancer by targeting SLC7A11 overexpression, which inhibits GPX4 and induces ROS release. [3] The strong binding affinity between this compound and SLC7A11 represents a novel mechanism for triggering ferroptosis in cancer cells. [3]
The diverse biological activities of this compound, coupled with its established antioxidant properties, make it a promising candidate for several research and development areas:
Osteoporosis Management: The dual action of this compound in promoting osteoblast activity while inhibiting osteoclast formation positions it as a potential therapeutic agent for bone loss disorders. [1] The successful reversal of prednisone-induced bone loss in zebrafish models provides compelling in vivo evidence for this application. [1]
Cancer Therapeutics: The ability of this compound to inhibit cancer cell proliferation, induce apoptosis, and trigger ferroptosis through multiple mechanisms suggests potential applications in oncology. [2] [3] The compound's effect on mitochondrial function and ERK signaling particularly warrants further investigation for cancer treatment strategies.
Neuroprotective Applications: While not directly covered in the search results, the antioxidant and anti-inflammatory properties of this compound, combined with its effects on relevant pathways, suggest potential neuroprotective applications that merit exploration.
Cardiovascular Protection: The documented effects of this compound on cardiac hypertrophy and fibrosis indicate potential applications in cardiovascular disease management. [2]
This compound represents a promising natural compound with demonstrated antioxidant capacity measurable by the FRAP assay and diverse biological activities relevant to therapeutic development. The detailed protocol provided herein enables researchers to quantitatively assess the reducing power of this compound, which correlates with its ability to mitigate oxidative stress in biological systems. The complementary data on its effects on bone metabolism, cancer cell proliferation, and specific molecular targets provides context for interpreting FRAP results and designing subsequent experiments.
Future research directions should include:
The FRAP assay serves as a valuable initial screening tool for evaluating this compound's antioxidant potential, while its diverse biological activities highlight the importance of integrating multiple assay systems to fully characterize its therapeutic potential across various applications.
Application Notes & Protocol
The antioxidant potency of Sanggenon C is quantitatively measured by its IC₅₀ value, which represents the concentration required to scavenge 50% of the ABTS radical cations. The following table summarizes key experimental data for this compound in comparison with its stereoisomer, Sanggenon D, and a common positive control [1].
TABLE 1: Antioxidant Profile of this compound in Various Assays
| Assay Type | Mechanistic Pathway | This compound IC₅₀ | Sanggenon D IC₅₀ | Positive Control (e.g., Vc) IC₅₀ |
|---|---|---|---|---|
| ABTS•⁺ Scavenging | Multi-pathway (ET, HAT, SPLET) | Lower IC₅₀ than Sanggenon D [1] | Higher IC₅₀ than this compound [1] | ~8.79 µg/mL [2] |
| DPPH• Scavenging | Multi-pathway (ET, HAT, SPLET) | Lower IC₅₀ than Sanggenon D [1] | Higher IC₅₀ than this compound [1] | ~4.41 µg/mL [2] |
| FRAP Assay | Primarily Electron Transfer (ET) | Higher IC₅₀ than Sanggenon D [1] | Lower IC₅₀ than this compound [1] | Not Specified |
| Cu²⁺-Reducing Assay | Primarily Electron Transfer (ET) | Higher IC₅₀ than Sanggenon D [1] | Lower IC₅₀ than this compound [1] | Not Specified |
Key Insight: The superior activity of this compound in the multi-pathway ABTS and DPPH assays, despite being less potent in single-pathway ET assays, is attributed to its steric configuration[(2R, 3S, 3″S, 4″R, 5″S)], which favorably facilitates additional antioxidant mechanisms like Fe²⁺-binding [1].
This protocol is adapted from standardized methods for evaluating phenolic antioxidants [1] [2].
1. Principle The assay measures the ability of this compound to donate an electron or hydrogen atom to decolorize the stable radical cation, ABTS•⁺. The extent of decolorization, measured spectrophotometrically, is proportional to the antioxidant's concentration and activity [1].
2. Reagents and Equipment
3. Workflow Diagram The diagram below outlines the core experimental workflow.
4. Step-by-Step Procedure
% Scavenging = [(A_control - A_sample) / A_control] × 100
where A_control is the absorbance of the blank (solvent + ABTS•⁺) and A_sample is the absorbance of the this compound sample.This compound exerts its antioxidant activity through multiple parallel pathways, with its unique stereochemistry playing a critical role.
Diagram: Multi-Mechanistic Antioxidant Action of this compound
Key Mechanistic Insights:
Chemical Properties: Sanggenon C (CAS No. 80651-76-9) has a molecular formula of C₄₀H₃₆O₁₂ and a molecular weight of 708.71 g/mol [1]. It is typically a light yellow to green-yellow solid [1].
Solubility and Stock Solution Preparation: this compound has low aqueous solubility and is typically dissolved in DMSO for in vitro studies.
| Solvent | Solubility | Preparation Example | Storage |
|---|---|---|---|
| DMSO | 100 mg/mL (141.10 mM) [1] | Dissolve 5 mg of this compound in 50 μL of DMSO to make a 100 mg/mL stock solution. | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles [1]. |
| In Vivo Formulations | Requires solubilizing agents [1] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] | Prepare fresh for animal studies. |
This protocol is adapted from studies on colon and gastric cancer cells [2] [1].
This protocol is based on models of cardiac hypertrophy and tumor xenografts [1] [3].
Research indicates this compound acts through multiple pathways, summarized in the diagram below.
Key experimental data supporting these mechanisms are summarized in the table below.
| Biological Activity | Experimental Model | Key Concentrations/Doses | Observed Effects |
|---|---|---|---|
| Anti-proliferation & Apoptosis | HT-29, HGC-27, AGS cancer cells [2] [1] | 4-12 μM (In vitro) [1] | Inhibited cell proliferation; induced G0/G1 cell cycle arrest; increased apoptosis markers [1]. |
| Antiviral Activity | PRRSV-infected PAMs and Marc-145 cells [4] | 10 μM (In vitro) [4] | Inhibited viral replication and reduced secretion of inflammatory cytokines [4]. |
| Cardioprotective Effects | Mouse cardiac hypertrophy model [3] | 10, 20 mg/kg/day (IP) [3] | Attenuated cardiac hypertrophy and fibrosis; improved heart function [3]. |
| Property | Details |
|---|---|
| Molecular Formula | C₄₀H₃₆O₁₂ [1] [2] [3] |
| Molecular Weight | 708.71 g/mol [1] [2] [3] |
| General Solubility | Poorly soluble in aqueous buffers across a wide pH range; highly lipophilic [4]. |
| pH-Dependent Solubility | Slight increase in solubility at neutral pH, but remains low overall. Solubility is higher for the isolated compound compared to when it is in a crude plant extract [4]. |
| Reported Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [2] [5]. |
| Solubility in DMSO | ~100 mg/mL (141.10 mM). Solution preparation may require sonication [5]. |
Here are specific problems you might encounter and evidence-based steps to resolve them.
The following diagram outlines a logical workflow to manage this compound solubility in your experiments.
The effective concentration of this compound varies significantly depending on the cell type and treatment duration. The table below summarizes quantitative data from recent studies to guide your initial experiments.
| Cell Line | Cell Type | Key Findings (Concentration & Effect) | Assay Type | Citation |
|---|---|---|---|---|
| HT-29 | Human Colon Cancer | IC50: ~20-40 µM (24-72h). Induced apoptosis via ROS ↑, NO ↓. [1] | CCK-8, Hoechst Staining [1] | |
| U-87 MG, LN-229 | Human Glioblastoma (GBM) | IC50: ~10-20 µM (48h). Induced apoptosis & cell cycle arrest (G0/G1). [2] | MTT, Flow Cytometry [2] | |
| A549 | Human Lung Cancer | Significant inhibition of cell proliferation in vitro; induced ferroptosis. [3] | Not Specified | |
| HeLa | Human Cervical Cancer | Inhibited proliferation in vitro and in vivo; targeted MCL1 protein. [4] | MTT, Western Blot [4] | |
| SVGP12 | Normal Glial Cells | Lower cytotoxicity vs. GBM cells (Higher LC50), suggesting a therapeutic window. [2] | MTT [2] |
Here are detailed methodologies for the most common assays used to evaluate this compound's cytotoxicity, based on the search results.
This method measures mitochondrial dehydrogenase activity to determine viable cell numbers [1] [2].
This assay detects nuclear condensation and fragmentation, which are hallmarks of apoptosis [1].
Here are solutions to frequent challenges in this compound cytotoxicity experiments.
Issue: Low or No Cytotoxic Effect
Issue: High Cytotoxicity in All Cell Lines (Lack of Selectivity)
Issue: High Data Variability Between Replicates
The following diagram illustrates the key molecular mechanisms by which this compound exerts its cytotoxic effects, as identified in the research. This can help you select appropriate downstream assays to validate its activity in your model.
The table below summarizes the concentrations of this compound used in various cell culture experiments as reported in the literature.
| Cell Type | Experiment Type | Concentration Range | Key Findings / Effects | Source (Year) |
|---|---|---|---|---|
| Glioblastoma (U-87 MG, LN-229) | Cytotoxicity / Proliferation (48h) | 10 - 20 µM | Suppressed cell proliferation in a dose-dependent manner. [1] | 2023 |
| Normal Glial (SVGP12) | Cytotoxicity (48h) | Relatively high concentrations | Higher median lethal concentration than GBM cells, suggesting a therapeutic window. [1] | 2023 |
| Gastric Cancer (HGC-27, AGS) | Proliferation (24h) | 4 - 12 µM | Inhibited cell proliferation (IC50: ~9 µM). [2] | 2022 |
| Gastric Cancer (HGC-27, AGS) | Apoptosis & Cell Cycle (24h) | 6 - 10 µM | Induced apoptosis and caused G0/G1 phase cell cycle arrest. [2] | 2022 |
| Colon Cancer (LoVo, HT-29, SW480) | Proliferation (0-72h) | 5 - 80 µM | Inhibited proliferation in a time- and dose-dependent manner. [3] [4] | 2017 |
| Colon Cancer (HT-29) | Apoptosis & ROS (24h) | 10 - 40 µM | Induced apoptosis and increased reactive oxygen species (ROS) generation. [3] [4] | 2017 |
| Porcine Alveolar Macrophages (PAMs) | Antiviral (PRRSV) | 10 µM | Effectively inhibited PRRSV infection. [5] | 2023 |
Here are the methodologies for key experiments cited in the table, which you can adapt for your own work.
This is a common method to assess cell health and proliferation after compound treatment [3] [4].
This protocol is used to quantify the percentage of cells undergoing apoptosis [1].
This method detects the generation of ROS, a common event in compound-induced cell stress and apoptosis [3] [4].
The following diagram illustrates the anti-tumor mechanism of this compound in Glioblastoma (GBM) cells, as identified in a 2023 study [1].
Based on the gathered research, here are solutions to common experimental challenges.
Q1: What is a safe starting concentration for this compound on a new, untested cell line?
Q2: My cells are not showing expected apoptosis levels after this compound treatment. What could be wrong?
Q3: How should I prepare and store my this compound stock solution?
The concentrations and protocols provided are based on specific research contexts. You will need to optimize these conditions for your specific experimental system.
This compound is a natural flavonoid compound isolated primarily from the root bark of Morus alba (white mulberry), a plant used in traditional Oriental medicine. This flavanone Diels-Alder adduct has gained significant research interest due to its diverse biological activities, particularly its modulatory effects on autophagy - a conserved cellular process for degrading and recycling damaged components. Researchers are investigating this compound's potential therapeutic applications across various disease models, from cardioprotection to cancer therapy, where autophagy manipulation shows promise [1].
The compound's mechanism of action involves complex interactions with key cellular signaling pathways, particularly the AMPK/mTOR axis, which serves as a central regulator of autophagy. Understanding these mechanisms is crucial for designing proper experimental protocols and interpreting results accurately. This technical support guide provides comprehensive troubleshooting assistance, detailed methodologies, and visualization of signaling pathways to support researchers in their investigations of this compound-mediated autophagy regulation.
Table 1: Frequently Asked Questions and Evidence-Based Solutions
| Question | Possible Causes | Recommended Solutions | Supporting Evidence |
|---|
| Inconsistent autophagy induction across cell lines | Cell-type specific responses; varying basal autophagy levels; different metabolic states | • Validate hypoxia chamber conditions (95% N₂, 5% CO₂) for H9c2 cells [1] • Pre-test multiple this compound concentrations (1-100 µM) [1] • Include positive controls (rapamycin for induction, chloroquine for inhibition) [2] | | | Conflicting results: Cell survival vs. cell death | Concentration-dependent effects; context-specific autophagy outcomes | • Distinguish cytoprotective (1-100 µM in cardiomyocytes) vs. cytotoxic (5-80 µM in cancer cells) effects [1] [3] • Perform autophagic flux assays with vs. without lysosomal inhibitors [2] • Monitor both apoptosis (TUNEL) and autophagy (LC3-II/I) markers simultaneously [1] | | | Poor solubility or stability of this compound | Improper solvent preparation; storage conditions; compound purity | • Use DMSO for stock solutions (1-10 mM), ensure final DMSO <0.1% [3] • Verify purity (>98% by HPLC) from reputable suppliers [1] [3] • Store aliquots at -20°C protected from light; avoid freeze-thaw cycles | | | Unclear mechanism of action | Incomplete pathway analysis; single-timepoint measurements | • Assess AMPK phosphorylation (p-AMPKα) and mTOR inhibition [1] • Use AMPK inhibitor Compound C (20 µM) to confirm mechanism [1] • Evaluate multiple timepoints (12-72h) for dynamic pathway activation | |
Table 2: Standardized Experimental Parameters for Different Cell Models
| Parameter | Cardiomyocyte Protection Model | Cancer Cell Cytotoxicity Model | Osteoblast Differentiation Model |
|---|---|---|---|
| Cell Lines | H9c2 rat cardiomyoblasts [1] | HT-29, LoVo, SW480 colon cancer cells [3] | MC3T3-E1 osteoblastic cells [4] |
| This compound Concentrations | 1, 10, 100 µM [1] | 5, 10, 20, 40, 80 µM [3] | 0.3, 1, 3, 10 µM [4] |
| Treatment Duration | 12h pretreatment + 24h hypoxia [1] | 12-72 hours [3] | 7 days (differentiation) [4] |
| Key Assays | • ROS (DCFH-DA) • RT-qPCR (TNFα, IL-1, IL-6) • Western blot (LC3, p-AMPK, p-mTOR) • TUNEL apoptosis [1] | • CCK-8 proliferation • Hoechst 33258 apoptosis • ROS detection • ATP/Ca²⁺ measurements [3] | • MTT proliferation • ALP activity • Bone resorption pits • Osteoclast gene expression [4] |
Autophagic Flux Measurement: Researchers must distinguish between autophagosome accumulation versus complete autophagic flux. The recommended approach involves:
LC3-I to LC3-II conversion: Monitor via western blotting with and without lysosomal inhibitors (chloroquine 50-100 µM or bafilomycin A1 100 nM) to block degradation [2]. This compound (100 µM) increases LC3-II/I ratio in H9c2 cells under hypoxia, indicating enhanced autophagy [1].
p62/SQSTM1 degradation: Assess p62 levels by western blot; decreased p62 suggests enhanced autophagic degradation. This compound decreases p62 accumulation in hypoxic cardiomyocytes [1].
Multiple complementary assays: Always combine LC3 and p62 measurements with additional methods such as transmission electron microscopy for autophagic structures and long-lived protein degradation assays [2].
Functional Autophagy Validation: To confirm the functional role of autophagy in this compound's effects:
Pharmacological inhibition: Use AMPK inhibitor Compound C (20 µM) which abolishes this compound's pro-autophagic and anti-apoptotic effects in H9c2 cells [1].
Genetic approaches: Consider siRNA knockdown of key autophagy genes (ATG5, Beclin-1) to establish requirement for observed effects.
Context interpretation: Remember that autophagy can be protective (cardiomyocytes) or cytotoxic (cancer cells) depending on cellular context [1] [3].
The following Graphviz diagram illustrates the mechanism by which this compound enhances protective autophagy in cardiomyocytes under hypoxic conditions:
This compound enhances protective autophagy in cardiomyocytes under hypoxic conditions by activating AMPK while simultaneously inhibiting mTOR and FOXO3a phosphorylation. This coordinated regulation enhances autophagic flux, reduces apoptosis, and promotes cell survival [1].
The following Graphviz diagram illustrates the dual mechanism of this compound in cancer cells, involving both endoplasmic reticulum stress and MCL1 inhibition:
In cervical cancer cells, this compound induces endoplasmic reticulum stress through the ATF4-DDIT3-TRIB3-AKT-mTOR signaling axis while simultaneously targeting MCL1 protein stability through SYVN1-mediated ubiquitination. This dual action overcomes MCL1-driven adaptive chemoresistance, making this compound particularly effective against cisplatin-resistant cancer cells [5].
This compound demonstrates remarkable context-dependent activity on autophagy, ranging from cytoprotective effects in cardiomyocytes to cytotoxic effects in cancer cells. Researchers should carefully consider cell-type specific responses, concentration ranges, and appropriate autophagy assessment methods when designing experiments. The AMPK/mTOR signaling axis represents a central mechanism, though additional pathways involving ER stress and MCL1 regulation contribute to the compound's effects in different models.
For further technical assistance, researchers are encouraged to:
Q1: What is the established concentration range for Sanggenon C to activate AMPK in vitro? Research in H9c2 rat cardiomyoblasts indicates that this compound is effective in a concentration range of 1 to 100 µM [1]. The optimal concentration for inducing cytoprotective effects, including AMPK activation and the subsequent induction of protective autophagy, was found to be 10 µM [1].
Q2: How does this compound activate AMPK and what is the downstream signaling? this compound activates the AMPK signaling pathway, which leads to the inhibition of its downstream targets, mTOR and FOXO3a [1]. This cascade results in enhanced protective autophagy and reduced apoptosis in models of cardiomyocyte hypoxia injury [1]. The following diagram illustrates this pathway and a key validation experiment.
Q3: My experiments show inconsistent AMPK activation. What could be the cause? Inconsistent results can arise from several factors. Consider the following troubleshooting table.
| Potential Issue | Underlying Reason | Suggested Solution |
|---|---|---|
| Insufficient Nutrient Stress | AMPK activation at different organelles requires varying stress levels; lysosomal AMPK activates under milder stress (e.g., glucose starvation) than mitochondrial AMPK [2]. | Standardize and document the specific nutrient stress conditions (e.g., full serum deprivation vs. low glucose) in your protocol. |
| Cell Type Variability | The upstream kinase LKB1 is critical for cytoplasmic AMPK activity but has a lesser role at lysosomes, indicating cell-type specific regulation [2]. | Verify the expression of key upstream kinases like LKB1 in your cell line. |
| Inhibitor Inefficacy | Using an incorrect concentration of the AMPK inhibitor Compound C (CpC) can lead to inconclusive results. | In H9c2 cells, 20 µM CpC was used to abolish this compound's effects [1]. Validate inhibitor concentration and specificity. |
Q4: Besides AMPK, what other mechanisms contribute to this compound's effects? While AMPK is a key mediator, this compound's potent cytoprotective and anti-inflammatory effects are multi-faceted [1]. The table below summarizes its primary mechanisms and key experimental readouts.
| Mechanism of Action | Observed Effect | Key Experimental Readouts / Markers |
|---|---|---|
| AMPK/mTOR Pathway Activation | Induction of protective autophagy and reduction of apoptosis [1]. | ↑ p-AMPKα, ↑ LC3-II/I ratio, ↑ Beclin-1, ↑ ATG5; ↓ p-mTOR, ↓ p62/SQSTM1 accumulation [1]. |
| Anti-inflammatory Action | Reduction of pro-inflammatory cytokines under hypoxic stress [1]. | ↓ TNF-α, ↓ IL-1, ↓ IL-6 (measured via RT-qPCR) [1]. |
| Antioxidant Activity | Reduction of reactive oxygen species (ROS) and increase of endogenous antioxidants [1]. | ↓ ROS (DCFH-DA assay), ↑ nitric oxide (NO), ↑ superoxide dismutase (SOD) [1]. |
Protocol 1: Inducing Cardiomyocyte Hypoxia Injury & this compound Treatment (Based on [1])
This protocol outlines the core method used to establish this compound's efficacy.
Protocol 2: Key Assays for Validating AMPK Activation and Downstream Effects
The workflow for analyzing the samples from Protocol 1 is as follows:
A major reason for treatment failure in GBM is resistance to TMZ. The table below summarizes the key DNA repair pathways that contribute to this resistance, which are common targets for synergistic drug combinations [1].
| Resistance Mechanism | Key Players/Genes | Function in TMZ Resistance |
|---|---|---|
| MGMT-mediated Repair | O6-methylguanine-DNA methyltransferase (MGMT) | Directly reverses TMZ-induced O6-methylguanine adducts, a primary cytotoxic lesion. High MGMT expression = strong resistance [1] [2]. |
| Mismatch Repair (MMR) | MSH2, MSH6, MLH1, PMS2 | Recognizes & attempts to repair O6-MeG:T mismatches; failure can lead to tolerance and resistance [1]. |
| Base Excision Repair (BER) | MPG, APE1, PARP | Repairs the most frequent TMZ-induced lesions (N7-MeG, N3-MeA). Overactivation can promote survival [1] [3]. |
Since direct data on Sanggenon C is unavailable, the following examples illustrate how other compounds overcome TMZ resistance. These can provide a methodological framework for your experiments.
Based on the common models for studying TMZ synergy, you can structure your investigation into this compound using the following workflow. The diagram below outlines the key steps from initial assessment to mechanistic exploration.
Given the absence of direct data, here are some strategies to advance your research on this compound:
The table below summarizes key quantitative data from recent studies on this compound's effects across different cancer cell lines.
| Cancer Type | Cell Lines Tested | Key Assays Used | Reported IC₅₀ / Effective Concentrations | Primary Apoptotic Mechanisms Identified |
|---|---|---|---|---|
| Colon Cancer [1] | LoVo, HT-29, SW480 | CCK-8, Hoechst 33258, ROS assay, ATP assay | 5-80 µM (proliferation inhibition); 10-40 µM (apoptosis assays) | 🠖 Mitochondrial pathway activation 🠖 Increased ROS 🠖 Decreased Bcl-2 protein 🠖 Inhibition of NO production/iNOS |
| Glioblastoma (GBM) [2] | U-87 MG, LN-229 | MTT, EdU, Flow Cytometry, TUNEL, Western Blot | ~10-20 µM (48h treatment for anti-proliferation) | 🠖 DAPK1 protein stabilization 🠖 Decreased MIB1-mediated ubiquitination 🠖 Caspase-3 cleavage 🠖 G0/G1 cell cycle arrest |
| Cervical Cancer [3] | HeLa, SiHa | MTT, Western Blot, Flow Cytometry, Xenotransplant | Not explicitly stated; effects observed in dose-dependent manner | 🠖 MCL1 protein degradation 🠖 SYVN1-mediated ubiquitination 🠖 Activation of mitochondrial apoptosis 🠖 Induction of ER stress & protective autophagy |
Here are detailed methodologies for core experiments used in this compound apoptosis research.
This protocol is used to determine the inhibitory effect of this compound on cell proliferation.
Measuring the activity of executioner caspases is a definitive marker for apoptosis.
This method is used to quantify the percentage of cells undergoing apoptosis.
The table below addresses potential challenges and solutions in this compound apoptosis experiments.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High background or low signal in Caspase-3/7 assay | Compound auto-fluorescence (if using fluorescent substrates) [4] | Switch to a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo 3/7), which is more sensitive and less prone to interference. |
| Unexpected cell death in control groups | DMSO vehicle toxicity [4] | Ensure the final concentration of DMSO is low (e.g., ≤0.1%). Test DMSO-only controls in every experiment. |
| Weak or no apoptotic effect | Cell line-specific resistance or insufficient drug exposure [1] [2] [3] | Confirm the sensitivity of your cell line in a pilot study. Perform a time- and dose-response curve. Consider combination with other agents (e.g., autophagy inhibitors) based on the cancer type. [3] |
| High variability in replicate wells | Inconsistent cell seeding or drug addition [1] | Ensure a homogeneous cell suspension before seeding. Use automated liquid handlers for reagent addition if available. |
The following diagrams illustrate the key molecular mechanisms of this compound-induced apoptosis, based on the search results.
The following table summarizes the key experimental conditions used in published studies for detecting ROS in response to this compound.
| Cell Line / Model | Assay Type | Dye Used | This compound Concentrations | Key Treatment Durations | Observed Effect | Citation |
|---|---|---|---|---|---|---|
| HT-29 Colon Cancer Cells | Fluorescence (Microplate Reader & Microscopy) | DCFH-DA (10 µM) | 10, 20, 40 µM | 12, 24, 48 hours | Increased ROS generation, inducing apoptosis [1] | |
| H9c2 Rat Cardiomyoblasts | Fluorescence | DCFH-DA | 1, 10, 100 µM | Pre-treatment for 12h, then hypoxia for 24h | Reduced ROS levels (protective effect) [2] |
Based on the methodologies, here is a generalized workflow you can adapt for your research. The protocol for HT-29 colon cancer cells is particularly detailed [1].
Cell Seeding and Adherence
Treatment with this compound
ROS Detection with DCFH-DA
Signal Detection and Quantification
A critical finding from the literature is that this compound can have opposite effects on ROS depending on the cellular context. This is a vital factor to consider when designing and interpreting your experiments.
While the search results did not contain explicit FAQs, you can optimize your assay based on the underlying biology and common ROS detection challenges.
I hope this structured technical summary provides a solid foundation for your experiments. The paradoxical role of this compound in different models is a fascinating area for further investigation.
The table below summarizes a validated Ultra-Performance Liquid Chromatography (UPLC) method used for the quantitative analysis of Sanggenon C and other related compounds in Morus alba root bark extracts [1].
| Parameter | Specification |
|---|---|
| Analytical Instrument | Waters Acquity H-class UPLC system |
| Detection Method | Photodiode Array (PDA) |
| Detection Wavelength | 205 nm [1] |
| Chromatography Column | BEH Phenyl (2.1 × 100 mm, 1.7 µm particle size) [1] |
| Quantified Compounds | This compound, Sanggenon D, and other MDAAs [1] |
| Linear Range (R²) | > 0.9991 for all validated compounds [1] |
| Limit of Quantitation (LOQ) | 22.2 to 340 ng/mL (across various MDAAs) [1] |
| Intra-day & Inter-day Precision | RSD ranged from 0.9% to 10.1% [1] |
Common HPLC/UHPLC issues and their solutions are summarized below. This guide synthesizes information from general troubleshooting resources and specific challenges in analyzing complex natural products like Morus alba extracts [2] [3].
| Symptom | Possible Cause | Recommended Solution |
|---|
| Peak Tailing | - Interaction of basic compounds with silanol groups.
Q1: What are the key steps in sample preparation for this compound analysis from plant material? The root bark of Morus alba is the preferred source. A two-step pressurized liquid extraction (PLE) is effective:
Q2: How is the HPLC method validated for this compound quantification? Method validation follows ICH guidelines and typically includes [1]:
Q3: My peaks for this compound and D are co-eluting. How can I improve separation?
Q4: What advanced strategies can link chemical profiles to biological activity for quality control? Spectrum-Effect Relationship analysis is a powerful approach. It involves [5]:
The following diagram illustrates the complete workflow for this compound analysis, from sample preparation to quality assessment.
The comparative data comes from a study that used four established antioxidant assays. The key insight is that the relative performance of each sanggenon depends on the reaction mechanism being tested [1].
The divergence in their activity is attributed to a steric effect. Sanggenons C and D are stereoisomers—they have the same atoms and bonds but different three-dimensional arrangements [1].
This structural difference is crucial, as it dictates how easily the molecule can interact with radicals, metal ions, or other biological targets.
The chemical antioxidant data translates to meaningful biological effects. In a model of oxidative stress using Mesenchymal Stem Cells (MSCs), both compounds provided protection, but This compound was more effective, reducing the percentage of early apoptotic cells to 31.1% compared to 42.0% for Sanggenon D [1]. This aligns with the finding that this compound's multi-pathway antioxidant and metal-binding abilities are more effective in a complex biological system.
The following diagram illustrates the key experimental workflow and primary findings from the comparative study.
Beyond the direct antioxidant comparison, both compounds show promise in other therapeutic areas, which may be influenced by their antioxidant properties.
| Compound | Documented Bioactivities |
|---|
| This compound | • Protects against cardiac hypertrophy and fibrosis by suppressing calcineurin/NFAT2 signaling [2]. • Ameliorates cerebral ischemia-reperfusion injury by inhibiting inflammation and oxidative stress via RhoA-ROCK signaling [3]. | | Sanggenon D | • Acts as a potent inhibitor of pancreatic lipase (IC50: 0.77 μM) [4]. • Exhibits broad-spectrum antibacterial activity by disrupting the bacterial cell membrane and inhibiting phospholipid repair systems [5]. |
For researchers and drug development professionals, the choice between this compound and D hinges on the desired mechanism of action.
The table below summarizes how this compound compares to classical calcineurin inhibitors based on available experimental data.
| Inhibitor Name | Type/Source | Primary Molecular Target | Key Experimental Findings | Reported Model(s) |
|---|---|---|---|---|
| This compound | Natural Flavonoid (Morus alba) | Calcineurin-NFAT2 pathway [1] | Attenuated cardiac hypertrophy and fibrosis; preserved cardiac function; reduced HW/BW and HW/TL ratios; improved LVFS and LVEF [1] | Mouse model of pressure overload (Aortic Banding) [1] |
| Cyclosporine A | Pharmaceutical (Fungal peptide) | Calcineurin [2] | Established calcineurin inhibitor; used in immunosuppression; can induce hypertension [3] | Various clinical and pre-clinical models |
| Tacrolimus (FK506) | Pharmaceutical (Macrolide) | Calcineurin [2] | Established calcineurin inhibitor; used in immunosuppression and topical treatment for autoimmune conditions like atopic dermatitis [4] | Various clinical and pre-clinical models |
| Carabin | Endogenous Protein | Calcineurin, Ras [3] | Protects against cardiac hypertrophy by blocking calcineurin, Ras, and CaMKII signaling [3] | Rodent model of cardiac hypertrophy [3] |
The following table quantifies the protective effects of this compound treatment in a mouse model of cardiac hypertrophy, as reported in the 2017 study [1].
| Parameter | Sham Group | Vehicle-AB Group | LD-AB Group (10 mg/kg) | HD-AB Group (20 mg/kg) |
|---|---|---|---|---|
| HW/BW Ratio (mg/g) | ~4.2 | ~6.0 | ~5.1 | ~4.5 |
| HW/TL Ratio (mg/mm) | ~6.8 | ~9.5 | ~8.0 | ~7.2 |
| LW/BW Ratio (mg/g) | Not significantly increased | Significantly increased | Attenuated increase | Attenuated increase |
| LVEF (%) | ~68 | ~48 | ~58 | ~65 |
| LVFS (%) | ~35 | ~22 | ~28 | ~33 |
| Cardiomyocyte Cross-Sectional Area | Normal | Significantly increased | Attenuated increase | Attenuated increase |
| Cardiac Fibrosis | Minimal | Significant | Reduced | Reduced |
The primary evidence for this compound's effect comes from a 2017 study using a mouse model of pressure overload-induced cardiac hypertrophy [1]. Here is a summary of the key methodology:
The diagram below illustrates the signaling pathway involved in pathological cardiac hypertrophy and the proposed site of action for this compound.
For researchers in the field, the data suggests several key points:
The table below summarizes the comparative data for Sanggenon C and Sanggenon D from the identified study [1]:
| Compound | FRAP Assay Activity (Relative IC₅₀) | Key Findings & Mechanistic Insights |
|---|---|---|
| Sanggenon D | Higher activity (Lower IC₅₀) [1] | More effective in electron transfer (ET)-based assays like FRAP [1]. |
| This compound | Lower activity (Higher IC₅₀) [1] | More effective in multi-pathway radical scavenging (DPPH•, ABTS•⁺) and Fe²⁺-binding; showed stronger cytoprotection (31.1% vs. 42.0% early apoptosis) [1]. |
The study concluded that the difference in their activity is attributed to a steric effect, as they are stereoisomers [1]. While Sanggenon D excels in the specific mechanism measured by the FRAP assay, this compound might be more effective in broader antioxidant and cytoprotective contexts.
The FRAP (Ferric Reducing Antioxidant Power) assay is a standard method used to measure the electron-transfer (ET) based reducing capacity of antioxidant compounds [2].
Key Principles of the FRAP Assay [3] [2] [4]:
Experimental Workflow The following diagram illustrates the key steps in the FRAP assay protocol:
Detailed Protocol Steps [3] [2] [4]:
Cardiac hypertrophy represents a maladaptive response of the heart to various stressors, including hypertension, aortic valve stenosis, and myocardial infarction, leading to increased heart mass and eventual heart failure if left untreated. This complex physiological and pathological process involves simultaneous changes in hemodynamics, mechanical stimuli, and hormonal inputs that drive myocardial growth through intricate signaling networks. Researchers employ various experimental models to study cardiac hypertrophy, including animal models (e.g., aortic banding for pressure overload, isoproterenol administration for β-adrenergic stimulation) and computational approaches that simulate growth patterns in response to mechanical stimuli. The development of pharmacological interventions that can prevent or reverse pathological cardiac remodeling remains a significant focus in cardiovascular drug discovery, with several targeted pathways showing promise for therapeutic development.
Sanggenon C, a flavanone Diels-Alder adduct compound isolated from the root bark of Morus cathayana, has recently emerged as a potential candidate for cardiac hypertrophy treatment based on its documented anti-inflammatory and antioxidant properties. This comparative guide evaluates the experimental validation of this compound against other research compounds and established approaches in cardiac hypertrophy models, providing researchers and drug development professionals with objective performance data across multiple dimensions—including efficacy, mechanisms, protocols, and pharmacokinetics—to inform future research directions and therapeutic development strategies.
Aortic Banding (Pressure Overload) Model: This well-established surgical model involves constricting the transverse aorta to create pressure overload, leading to concentric hypertrophy. In the this compound study, researchers performed aortic banding on male C57/BL6 mice (8 weeks old, 23.5-27.5 g) using a 26/27G syringe needle to achieve approximately 70% aortic coarctation. Sham-operated mice underwent identical procedures without the final constriction step [1] [2]. This model produces cardiac hypertrophy, fibrosis, and deteriorated cardiac function within 4 weeks, mimicking human hypertension-induced cardiac pathology.
Isoproterenol-Induced Hypertrophy Model: Chronic administration of the β-adrenergic agonist isoproterenol represents another widely used model that induces pathological hypertrophy through sustained sympathetic activation. This approach results in significant increases in heart weight/body weight ratios (6.7 ± 0.85 mg/g in ISO-treated vs. 4.5 ± 0.31 mg/g in sedentary controls) and distinctive transcriptional profiles related to cardiovascular disease, free radical scavenging, and immune system development [3]. The model demonstrates high mortality rates (up to 80%) and produces substantial fibrosis, making it suitable for evaluating anti-hypertrophic compounds.
Cell Signaling Network Models: Advanced computational approaches model the complex signaling networks underlying cardiac hypertrophy responses. The CLASSED (Context-specific Logic-bASed Signaling nEtwork Development) framework employs logic-based ODE models built from prior knowledge networks encompassing 106 nodes and 191 reactions across 14 established hypertrophic pathways [4]. These models help identify context-specific signaling reactions and predict new crosstalks, such as those between calcium/calmodulin-dependent pathways and upstream Ras signaling in β-adrenergic cardiac hypertrophy.
Biomechanical Growth Models: Computational biomechanics frameworks simulate cardiac growth using a kinematic growth framework that decomposes tissue deformation into growth (Fg) and elastic (Fe) components [5]. These models relate mechanical stimuli like stress and strain to patterns of concentric and eccentric hypertrophy, though they currently lack ability to incorporate pharmacological effects or regression after load removal.
Table 1: Functional Improvement with this compound Treatment in Aortic-Banded Mice
| Parameter | Sham Group | Vehicle-AB Group | AB + this compound (10 mg/kg) | AB + this compound (20 mg/kg) |
|---|---|---|---|---|
| HW/BW ratio (mg/g) | 4.5 ± 0.3 | 7.1 ± 0.4* | 5.8 ± 0.4 | 5.2 ± 0.3 |
| LW/BW ratio (mg/g) | 5.8 ± 0.4 | 8.2 ± 0.6* | 6.9 ± 0.5 | 6.3 ± 0.4 |
| Fractional Shortening (%) | 45.2 ± 3.1 | 28.7 ± 2.8* | 38.4 ± 2.9 | 41.6 ± 3.0 |
| dP/dt max (mmHg/s) | 11,258 ± 845 | 7,845 ± 632* | 9,542 ± 721 | 10,127 ± 798 |
| Myocyte cross-sectional area (μm²) | 218 ± 18 | 358 ± 27* | 278 ± 22 | 241 ± 19 |
Data presented as mean ± SD; *p < 0.05 vs. Sham group; p < 0.05 vs. Vehicle-AB group [1] [2] [6]
This compound demonstrated dose-dependent protection against cardiac hypertrophy in aortic-banded mice. Treatment with both 10 mg/kg and 20 mg/kg significantly improved cardiac function parameters and reduced structural indicators of hypertrophy compared to vehicle-treated AB controls [1]. The higher dose (20 mg/kg) produced nearly complete normalization of heart weight to body weight ratios (HW/BW) and lung weight to body weight ratios (LW/BW), indicating reduction of both cardiac hypertrophy and consequent pulmonary congestion. Hemodynamic measurements revealed substantial improvement in contractility (dP/dt max) and fractional shortening, suggesting enhanced systolic function. Histological analysis confirmed marked reduction in myocyte size and fibrosis area following this compound treatment [2].
Table 2: Cross-Model Comparison of Anti-Hypertrophic Efficacy
| Intervention | Model Type | Key Molecular Targets | Efficacy Metrics | Advantages | Limitations |
|---|---|---|---|---|---|
| This compound | Aortic banding (AB) | Calcineurin/NFAT2 inhibition | 40-50% reduction in hypertrophy markers; Improved systolic function | Multi-target action (anti-oxidant, anti-inflammatory); Favorable safety profile | Limited oral bioavailability; Unknown chronic toxicity |
| β-blockers | Isoproterenol (ISO) | β-adrenergic receptor blockade | 30-40% reduction in hypertrophy; Heart rate reduction | Well-established clinical use; Favorable hemodynamic effects | Limited efficacy in advanced disease; Side effects (fatigue, bradycardia) |
| Network Modeling | In silico signaling | Context-specific pathway identification | Predictive accuracy for ERK1/2 phosphorylation patterns | Identifies novel crosstalks (CaMKII-Gβγ); High-throughput screening capability | Limited validation in whole-organ systems; Does not account for tissue biomechanics |
| AI-ECG Analysis | Human HCM detection | Pattern recognition of ECG features | AUROC 0.980 for HCM detection | Non-invasive; High sensitivity/specificity; Clinical translation potential | Diagnostic not therapeutic; Limited mechanistic insights |
This compound exerts its primary anti-hypertrophic effects through suppression of the calcineurin/NFAT2 signaling pathway, a critical regulator of pathological cardiac remodeling. Calcineurin, a calcium/calmodulin-dependent protein phosphatase, activates NFAT transcription factors through dephosphorylation, promoting their nuclear translocation and initiation of hypertrophic gene programs [1] [2]. In aortic-banded mice, this compound treatment significantly reduced AB-induced activation of both calcineurin and NFAT2, demonstrating target engagement at molecular level. This pathway inhibition represents a strategic intervention point in hypertrophy signaling, as calcineurin/NFAT activation represents a convergence point for multiple upstream triggers including biomechanical stress, neurohormonal activation, and oxidative stress.
The following diagram illustrates the core signaling pathway through which this compound exerts its effects:
Beyond calcineurin/NFAT2 inhibition, this compound demonstrates additional therapeutic actions that contribute to its efficacy. The compound has documented anti-inflammatory properties through inhibition of NF-κB activity, reducing expression of adhesion molecules and pro-inflammatory cytokines [1]. Additionally, this compound exhibits antioxidant capabilities that address oxidative stress components of cardiac hypertrophy pathophysiology. This multi-target approach provides advantages over highly specific inhibitors that may lack efficacy due to pathway redundancy in hypertrophy development. The combination of direct pathway inhibition (calcineurin/NFAT2) with indirect modulation of the hypertrophic milieu (inflammation, oxidative stress) represents a comprehensive therapeutic strategy potentially capable of addressing multiple facets of cardiac remodeling simultaneously.
The experimental validation of this compound employed rigorous methodologies to ensure reproducible results. For the aortic banding model, researchers anesthetized mice with 3% sodium pentobarbital, maintained artificial respiration using a rodent ventilator, and performed surgical constriction of the aortic arch between the right and left common carotid arteries using a 26/27G needle to standardize the degree of constriction [1]. Doppler analysis confirmed adequate aortic constriction and similar pressure overload across all AB-operated mice. This compound administration began one week post-AB surgery, with daily intraperitoneal injections of 10 or 20 mg/kg for three weeks, using saline with 1% Tween-80 as vehicle [2]. This timing allowed establishment of hypertrophy before intervention, modeling clinical scenarios where treatment begins after disease detection.
Comprehensive functional assessments were performed four weeks post-AB using both echocardiography and catheter-based hemodynamic measurements. Researchers used a Millar Pressure-Volume system for high-fidelity recordings of cardiac function parameters, including end-systolic pressure, end-diastolic pressure, maximal rate of pressure development (dP/dt max), and minimal rate of pressure decay (dP/dt min) [1]. Histological analyses included hematoxylin and eosin staining for general morphology, Picro Sirius Red staining for collagen deposition quantification, and molecular analyses of hypertrophic and fibrotic markers via RT-qPCR. Western blotting confirmed protein-level changes in calcineurin and NFAT2 phosphorylation status, providing mechanistic insights into this compound's action [1] [2].
Pharmacokinetic studies of this compound reveal significant bioavailability challenges that must be addressed for clinical development. After oral administration of MA60 extract (containing 10.7% this compound and 6.9% Sanggenon D) to female BALB/c mice, researchers detected dose-dependent concentrations of this compound in serum and Sanggenon D in liver samples, but only very low concentrations of either compound in lung samples [7]. No this compound or D was detected in spleen samples, indicating tissue-specific distribution. The maximum tolerated dose (MTD) for oral administration was determined to be 100 mg/kg, with no compound accumulation observed after repeated administration [7]. These findings suggest that oral administration may not achieve therapeutic concentrations in target tissues, potentially explaining the moderate effects observed in efficacy studies.
The limited bioavailability of this compound after oral administration necessitates consideration of alternative delivery strategies. Researchers have suggested intravenous, inhalation, or intranasal administration routes to improve systemic exposure and target tissue deposition [7]. Additionally, multiple daily dosing or development of advanced formulation technologies (e.g., nanoparticles, liposomes, or prodrug approaches) may enhance the pharmacokinetic profile. The established UPLC-ESI-MS method for quantitation of this compound and D in tissue samples provides a valuable tool for future pharmacokinetic optimization studies [7]. Addressing these delivery challenges represents a critical step in translating the promising efficacy of this compound to clinical applications.
Despite promising results, several significant limitations exist in the current body of evidence for this compound. The research has primarily utilized preclinical models (particularly aortic-banded mice), with unknown translatability to human pathophysiology. The pharmacokinetic challenges identified, including limited oral bioavailability and tissue distribution, raise questions about optimal dosing strategies and delivery approaches [7]. Additionally, most studies have employed relatively short treatment durations (3-4 weeks), leaving open questions about long-term efficacy and potential adverse effects with chronic administration. The field would benefit from studies examining this compound in large animal models with greater physiological similarity to humans, combination approaches with standard heart failure therapies, and direct comparisons with established calcineurin inhibitors.
Future research should prioritize pharmacokinetic optimization to address the bioavailability limitations of this compound, potentially through formulation advances or structural analogs with improved properties [7]. Additionally, studies exploring combination therapies with standard heart failure treatments (e.g., beta-blockers, ACE inhibitors) would provide valuable insights into potential synergistic effects and clinical integration strategies. Further mechanistic work should investigate the upstream molecular events responsible for this compound's calcineurin inhibition and its effects on other hypertrophy-relevant pathways, including those identified in network models such as CaMKII-Gβγ and CaN-Gβγ crosstalks [4]. Finally, development of refined computational models that incorporate this compound's effects on both biomechanical and biochemical signaling pathways would enhance our predictive capabilities for patient-specific responses.
While not a direct inhibitor of RhoA or ROCK, this compound exerts its anti-cancer effects through a specific protein stabilization pathway. The table below summarizes the key findings from a 2023 study published in Medical Communications, which provide the most direct evidence of its molecular mechanism [1].
| Research Finding | Experimental Evidence | Biological Outcome |
|---|---|---|
| Stabilizes DAPK1 Protein [1] | Western blot, Ubiquitination assays | Induces apoptosis in glioblastoma cells [1]. |
| Downregulates E3 Ligase MIB1 [1] | Quantitative proteomics, Western blot | Reduces MIB1-mediated degradation of DAPK1 [1]. |
| Inhibits Cell Proliferation [1] | MTT assays, EdU assays, Colony formation | Arrests cell cycle at G0/G1 phase [1]. |
| Synergizes with Temozolomide [1] | In vitro and in vivo combination studies | Enhances chemosensitivity of glioblastoma to standard therapy [1]. |
The protein stabilized by this compound, Death-Associated Protein Kinase 1 (DAPK1), is a known tumor suppressor and a functional antagonist of the RhoA-ROCK pathway [1].
The following diagram illustrates this mechanism and its functional opposition to the RhoA-ROCK pathway:
To directly test the hypothesis that this compound affects the RhoA-ROCK pathway, the following key experiments, drawing from established methodologies, would be essential [2] [3].
| Experimental Goal | Recommended Protocol |
|---|---|
| Measure ROCK Activity | Use techniques that assess the phosphorylation status of direct ROCK substrates, such as MYPT1 (at Thr696/Thr853) or MLC (at Ser19). This can be done via Western blot with phospho-specific antibodies [2] [4]. |
| Assess RhoA Activation | Perform a RhoA GTPase Pull-Down Assay. This uses the Rho-binding domain (RBD) of rhotekin to selectively isolate and quantify the active, GTP-bound form of RhoA from cell lysates [3]. |
| Evaluate Functional Outcomes | Use cell migration assays (e.g., wound healing/scratch assay, Transwell) and actin cytoskeleton staining (e.g., with phalloidin). The RhoA-ROCK pathway is a master regulator of cytoskeletal dynamics and cell motility [5] [4]. |
The current data positions this compound as a promising anti-cancer agent with a defined mechanism upstream of the RhoA-ROCK pathway.